Technical Guide: Structural Analysis & Synthesis of 1-(2-Methoxypyridin-4-yl)ethanamine Hydrochloride
[1][2] Executive Summary 1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride is a critical pharmacophore scaffold utilized in modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligand...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride is a critical pharmacophore scaffold utilized in modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands.[1] The presence of the 2-methoxy group modulates the basicity of the pyridine nitrogen and alters the metabolic profile compared to the unsubstituted pyridine analogs. This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis via reductive amination, structural validation using NMR/MS, and critical handling protocols for the hydrochloride salt form.[1]
Part 1: Molecular Architecture & Physicochemical Profile[1][2]
The molecule consists of a pyridine ring substituted at the C2 position with a methoxy group and at the C4 position with an ethylamine moiety. The hydrochloride salt improves stability and water solubility, making it suitable for aqueous bioassays.[1]
C1 of the ethyl chain (creates R and S enantiomers)
CAS (Free Base)
1060807-28-4
Appearance
White to off-white hygroscopic solid (Salt form)
Solubility
High in Water, Methanol, DMSO; Low in DCM, Hexanes
The 2-Methoxy Effect
The 2-methoxy substituent is not merely structural decoration; it exerts a specific electronic influence:
Inductive Effect: The oxygen atom withdraws electron density, slightly deactivating the ring toward electrophilic attack compared to a methyl-pyridine.
Basicity Modulation: The methoxy group reduces the pKa of the pyridine nitrogen, reducing the likelihood of non-specific binding in biological systems compared to 2-aminopyridines.
Part 2: Synthetic Pathways & Process Chemistry[1][2][4]
To ensure high purity and yield, two primary routes are recommended. The choice depends on the availability of starting materials and the need for enantioselectivity.
Route A: Reductive Amination (Preferred for Racemic)
This route utilizes 4-acetyl-2-methoxypyridine as the precursor. It is a robust, scalable process.[1]
Imine Formation: Reaction of the ketone with ammonium acetate or hydroxylamine.
Reduction: Catalytic hydrogenation or hydride reduction (NaBH₃CN).[3]
Salt Formation: Precipitation with ethereal HCl.
Route B: Asymmetric Synthesis (Preferred for Chiral)
For drug development requiring a specific enantiomer (R or S), Ellman’s auxiliary or chiral transfer hydrogenation is required.[1]
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from the acetyl precursor to the hydrochloride salt.
Part 3: Structural Analysis & Characterization[1][2]
This section details the expected spectroscopic signatures. As a Senior Scientist, you must verify these signals to confirm identity.
Proton NMR (¹H-NMR) Analysis
Solvent: DMSO-d₆ (Salt form)
Position
Shift (δ ppm)
Multiplicity
Integration
Assignment
NH₃⁺
8.30 - 8.60
Broad Singlet
3H
Ammonium protons (exchangeable)
Py-H6
8.15
Doublet ( Hz)
1H
Ortho to Pyridine Nitrogen
Py-H5
7.05
Doublet of Doublets
1H
Meta to Pyridine Nitrogen
Py-H3
6.85
Singlet (Fine splitting)
1H
Isolated aromatic proton
-CH-
4.45
Quartet ( Hz)
1H
Chiral methine proton
-OCH₃
3.85
Singlet
3H
Methoxy group
-CH₃
1.52
Doublet ( Hz)
3H
Terminal methyl group
Expert Insight: The diagnostic signal is the methoxy singlet at ~3.85 ppm . If this integrates to <3H or is shifted, suspect demethylation (a common impurity in acidic conditions).[1]
Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization)
Parent Ion [M+H]⁺: 153.1 m/z (Free base mass + H⁺)
Fragmentation: Loss of NH₃ (M-17) is a common daughter ion, resulting in a peak at ~136 m/z.[1]
Analytical Logic Flow
Figure 2: Decision matrix for structural validation.
Part 4: Detailed Experimental Protocol
Preparation of the Hydrochloride Salt
Objective: Convert the oily free base into a stable, crystalline solid.[1]
Dissolution: Dissolve 1.0 g (6.57 mmol) of crude 1-(2-methoxypyridin-4-yl)ethanamine free base in 10 mL of anhydrous Diethyl Ether or 1,4-Dioxane. Note: Ensure the solvent is dry to prevent hydrate formation.[1]
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (2.0 eq, ~3.3 mL) under stirring.
Precipitation: A white precipitate should form immediately.[4] Stir for 30 minutes at 0°C.
Isolation: Filter the solid under vacuum (nitrogen blanket recommended due to hygroscopicity).
Washing: Wash the filter cake with cold diethyl ether (2 x 5 mL).
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Self-Validating Check:
Dissolve a small amount of the product in water. Measure pH. It should be acidic (~pH 4-5).
Add AgNO₃ solution to an aqueous aliquot. A white precipitate (AgCl) confirms the hydrochloride counterion.
Part 5: References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74201, 2-Methoxypyridine. Retrieved from [Link]
Organic Syntheses. (1980). Synthesis of Pyridine Derivatives via Reductive Amination. Coll. Vol. 6, p.901 (1988); Vol. 60, p.34 (1981).[1] Retrieved from [Link]
Technical Guide: Preliminary Biological Screening of Methoxypyridine Compounds
Executive Summary The methoxypyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for amides and a modulator of lipophilicity in kinase inhibitors (e.g., PIM-1, VEGFR-2)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The methoxypyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for amides and a modulator of lipophilicity in kinase inhibitors (e.g., PIM-1, VEGFR-2) and antimicrobial agents. However, the introduction of a methoxy group onto a pyridine ring introduces specific liabilities: metabolic instability via O-demethylation and solubility-limiting crystal packing .
This guide moves beyond generic screening protocols. It provides a targeted technical framework for evaluating methoxypyridine derivatives, prioritizing the identification of metabolic "soft spots" and intrinsic cytotoxicity early in the discovery funnel.
Part 1: The Chemical Rationale & Screening Strategy
Before initiating wet-lab screening, it is critical to understand why the methoxypyridine is present, as this dictates the screening priority.
Electronic Modulation: The methoxy group (-OCH₃) is electron-donating by resonance but electron-withdrawing by induction.
2-Methoxypyridine:[1][2][3][4][5] Often mimics the electronic features of an amide bond without the hydrogen bond donor, improving membrane permeability.
3-Methoxypyridine:[3][6] Modulates the basicity of the pyridine nitrogen, often lowering pKa to reduce lysosomal trapping.
Metabolic Blocking: A methoxy group is frequently placed at the C4 position to block oxidative metabolism (CYP-mediated hydroxylation) of the pyridine ring.
The Screening Imperative: Because the methoxy group itself can become a metabolic liability (O-demethylation), metabolic stability must be screened in parallel with biological potency, not sequentially after it.[7]
Part 2: Physicochemical & In Silico Filtering
Do not waste biological reagents on compounds that will fail developability criteria.
In Silico Triage
pKa Calculation: 2-methoxypyridines are significantly less basic than their pyridine counterparts. If the target requires a positive charge for binding (e.g., RNA binding), validate the pKa > 6.0 in silico before synthesis.[7]
LogP Check: Methoxy groups increase Lipophilicity (LogP) by ~0.5–1.0 unit compared to hydroxy-pyridines.[7] Ensure cLogP < 4.5 to avoid non-specific binding in phenotypic assays.
Kinetic Solubility Assessment
Methoxypyridines, particularly thieno[2,3-b]pyridines, are known to exhibit strong crystal packing due to planarity, leading to poor aqueous solubility despite the polar ether linkage.[7]
Protocol:
Preparation: Dissolve compound to 10 mM in DMSO.
Dilution: Spike into PBS (pH 7.4) to a final concentration of 100 µM (1% DMSO final).
Incubation: Shake for 2 hours at room temperature.
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
Quantification: Analyze filtrate via UV-Vis or HPLC-UV against a standard curve.
Threshold: Compounds with <10 µM solubility should be flagged for formulation modification (e.g., salt formation) before biological screening.
Part 3: Metabolic Stability (The "Soft Spot" Analysis)[1][8]
This is the most critical step for methoxypyridines. The primary failure mode is rapid O-demethylation by CYP enzymes, converting the active methoxypyridine into an inactive (and highly polar) pyridone or hydroxypyridine.
Experimental Protocol: Microsomal Stability
Objective: Determine intrinsic clearance (
) and identify if the methoxy group is the primary site of metabolism.
System: Pooled Liver Microsomes (Human/Rat/Mouse).[7][8]
Concentration: 1 µM test compound (to ensure linear kinetics).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
Metabolite Scouting: specifically monitor for a mass loss of 14 Da (loss of -CH₂), indicating O-demethylation.
Data Interpretation:
Parameter
Threshold
Action
| Half-life (
) | < 15 min | High Risk. Likely O-demethylation. Check metabolite ID. |
| Half-life () | 15–60 min | Moderate. Acceptable for hit-to-lead.[7] |
| Half-life () | > 60 min | Stable. Proceed to efficacy models.[7] |
Visualization: Metabolic Fate of Methoxypyridines
The following diagram illustrates the divergent metabolic pathways that must be monitored.
Figure 1: Divergent metabolic pathways.[7] Pathway B (O-Demethylation) is the primary liability for methoxypyridines, often leading to rapid loss of potency.[7]
Part 4: Phenotypic Screening (Cytotoxicity & Antimicrobial)[1]
Once stability is established, phenotypic screening validates biological activity.[7]
Mammalian Cytotoxicity (MTT Assay)
Why: To distinguish specific target modulation from general mitochondrial toxicity.[7] Pyridine derivatives can uncouple oxidative phosphorylation.
Critical Note: Pyridines can chelate metals in the media. Ensure cation-adjusted Mueller-Hinton broth is used to prevent false positives.
Part 5: The Integrated Screening Cascade
The following workflow enforces a "Fail Early" philosophy. Compounds are filtered by physicochemical properties and metabolic stability before expensive target-based assays (e.g., Kinase panels).[7]
Figure 2: The "Fail Early" Screening Cascade.[7] Metabolic stability (Step 2) is placed upstream of phenotypic screening to filter out rapidly metabolized compounds early.[7]
References
Nafie, M. S., et al. (2023).[7][3][11] "Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors." ACS Omega. Available at: [Link][7]
Bekhit, A. A., et al. (2012).[7][12] "Synthesis and biological screening of some pyridine derivatives as anti-malarial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Di, L., & Kerns, E. (2016).[7] "Metabolic Stability Assays." Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Available at: [Link][7]
Tang, J., et al. (2023).[7] "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Molecules. Available at: [Link][7]
Stereochemical Control and Application of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
Executive Summary (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is a high-value chiral building block, predominantly utilized in the synthesis of type I and type II kinase inhibitors (e.g., targeting FGFR, VEGF...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is a high-value chiral building block, predominantly utilized in the synthesis of type I and type II kinase inhibitors (e.g., targeting FGFR, VEGFR). Its structural significance lies in the 2-methoxypyridine moiety, which often functions as a hinge-binding motif or a solubilizing group in drug candidates.
This guide addresses the critical challenge of accessing the (R)-enantiomer with high optical purity (>98% ee). Unlike simple benzylamines, the pyridine nitrogen introduces basicity and catalyst-poisoning risks, while the methoxy group alters the electronic landscape of the ring. We present a robust asymmetric synthesis protocol using Ellman’s auxiliary, a validated analytical workflow, and specific handling procedures for the hygroscopic dihydrochloride salt.
Molecular Architecture & Electronic Properties
Structural Dynamics
The molecule consists of a pyridine ring substituted at the C2 position with a methoxy group and at the C4 position with a chiral ethylamine chain.
The Methoxy Effect: The C2-methoxy group is electron-donating by resonance (+M) but electron-withdrawing by induction (-I). In the context of the pyridine ring, it slightly reduces the basicity of the ring nitrogen compared to unsubstituted pyridine, but the ring remains a competent hydrogen bond acceptor.
The Chiral Center: The C1-position of the ethyl chain is the stereocenter. The (R)-configuration is often required to orient the rest of the drug molecule into a specific hydrophobic pocket within the ATP-binding site of kinases.
Salt Stoichiometry (2HCl)
The dihydrochloride form is the preferred solid state.
Protonation Sites: The primary amine (
) and the pyridine nitrogen () are both protonated in the presence of excess HCl.
Stability: The salt form prevents oxidative degradation of the amine and suppresses racemization that can occur via imine-enamine tautomerization in the free base form.
Strategic Synthesis: The Ellman Protocol
While classical resolution (e.g., using tartaric acid) is possible, it is yield-limited (max 50%). The industry-standard approach for this scaffold is Asymmetric Synthesis using Ellman’s Sulfinamide . This route guarantees high diastereoselectivity (
Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Condensation (Imine Formation)
The ketone is condensed with (R)-(+)-2-methyl-2-propanesulfinamide. Note that to get the (R)-amine, one typically uses the (R)-sulfinamide, but the specific induction depends on the reduction conditions. Correction: To obtain the (R)-amine product, the (R)-tert-butanesulfinamide is generally used followed by a specific reducing agent to attack the Re-face or Si-face.
Procedure: Reflux at 70°C for 12–16 hours. The Titanium(IV) ethoxide acts as both a Lewis acid catalyst and a water scavenger to drive the equilibrium.
Workup: Quench with brine. The Titanium salts will precipitate. Filter through Celite.
Step 2: Diastereoselective Reduction
This is the chirality-defining step.
Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH4.
Mechanism: L-Selectride is bulky and coordinates with the sulfinyl oxygen, directing the hydride attack to the less hindered face of the imine.
Conditions: -78°C in THF.
Outcome: Formation of the sulfinamide intermediate.[3] The diastereomeric ratio (dr) should be checked by HPLC/NMR here.
Step 3: Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane or MeOH.
Procedure: Stir the sulfinamide intermediate at room temperature for 1 hour. The N-S bond cleaves, liberating the amine and producing methyl sulfinate ester byproducts.
Isolation: Add diethyl ether or MTBE to precipitate the product.
Figure 1: The Ellman auxiliary workflow ensures stereochemical integrity by locking the imine geometry prior to reduction.
Analytical Validation (QC)
Trust in the chiral center is paramount. A simple optical rotation measurement is insufficient for high-stakes drug development; chromatographic separation is required.
Chiral HPLC Method
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
Note: The amine additive (DEA) is crucial to suppress peak tailing caused by the interaction of the basic pyridine nitrogen with residual silanols on the column.
is unknown in literature for the specific salt, use Mosher’s Acid Analysis :
Derivatize a small aliquot of the free amine with (R)- and (S)-MTPA chloride.
Analyze via ¹H-NMR or ¹⁹F-NMR.
Calculate
(delta-delta) values to empirically verify the (R)-configuration.
Handling & Stability Protocols
The dihydrochloride salt (2HCl) presents specific handling challenges due to hygroscopicity.
Hygroscopicity Management
The salt will absorb atmospheric moisture, turning into a sticky gum. This alters the molecular weight calculation (stoichiometry errors) during drug synthesis.
Storage: Store under Argon/Nitrogen at 2–8°C.
Weighing: Weigh quickly in a low-humidity environment or a glovebox. If a glovebox is unavailable, allow the container to warm to room temperature before opening to prevent condensation.
Drying: If the solid becomes tacky, dry in a vacuum oven at 40°C over P₂O₅ for 24 hours to restore the free-flowing powder.
Stability Data Summary
Parameter
Specification
Notes
Appearance
White to Off-white crystalline powder
Yellowing indicates oxidation.
Purity (HPLC)
> 98.0%
Impurities often include des-methoxy analogs.
Chiral Purity
> 98.0% ee
Critical for biological activity.
Water Content
< 1.0% (KF)
Must be monitored due to hygroscopicity.
Shelf Life
24 Months
When stored desicated at 4°C.
References
Ellman, J. A., et al. (1997).[3] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.
The Architect's Blueprint: A Guide to Enantioselective Synthesis of Chiral Amines
Foreword: The Imperative of Chirality in Modern Chemistry In the landscape of modern drug discovery and fine chemical synthesis, the precise control of molecular three-dimensional orientation—chirality—is not merely an a...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative of Chirality in Modern Chemistry
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of molecular three-dimensional orientation—chirality—is not merely an academic exercise; it is a fundamental pillar of efficacy and safety. Chiral amines, in particular, represent a ubiquitous and critical structural motif found in an estimated 40-45% of small-molecule pharmaceuticals and numerous agrochemicals.[1][2][3] Their role extends beyond being simple building blocks; they serve as chiral auxiliaries, resolving agents, and catalysts in their own right.[2] The demand for enantiomerically pure amines has therefore catalyzed the development of sophisticated and efficient synthetic strategies. This guide provides an in-depth exploration of the core modern methodologies for enantioselective amine synthesis, offering both theoretical grounding and practical insights for researchers at the forefront of chemical innovation.
The Foundation: Understanding Asymmetry and Its Implications
Chirality refers to a geometric property of a molecule that is non-superimposable on its mirror image.[4] These mirror images are known as enantiomers. While sharing identical physical properties in an achiral environment, enantiomers can exhibit profoundly different biological activities. This is because biological systems—enzymes, receptors, and other cellular components—are themselves chiral. The interaction between a chiral molecule and a biological target is often likened to a hand fitting into a glove; one enantiomer may bind perfectly and elicit a desired therapeutic response, while the other may be inactive or, in some cases, cause harmful side effects. The synthesis of single-enantiomer compounds is thus a critical objective in pharmaceutical development.[5][6]
The Workhorses: Transition Metal-Catalyzed Asymmetric Hydrogenation
One of the most powerful and atom-economical methods for producing chiral amines is the asymmetric hydrogenation (AH) of prochiral imines, enamines, and related unsaturated nitrogen-containing compounds.[1][2] This approach is highly valued for its sustainability and minimal waste generation, making it suitable for industrial-scale production.[2]
The success of asymmetric hydrogenation hinges on the design of chiral ligands that coordinate to a transition metal center (commonly iridium, rhodium, or ruthenium).[1][7] This chiral ligand-metal complex creates a chiral environment that directs the delivery of hydrogen to one face of the prochiral substrate, leading to the preferential formation of one enantiomer.
The general workflow for this process can be visualized as follows:
Asymmetric Hydrogenation Catalytic Cycle.
Key Catalyst Systems and Substrates
A vast array of chiral phosphorus ligands has been developed, driving significant advancements in this field.[2] Iridium complexes featuring phosphino-oxazoline (PHOX) ligands, for instance, have proven highly effective for the asymmetric hydrogenation of N-aryl imines.[2]
Experimental Protocol: Asymmetric Hydrogenation of an N-Aryl Ketimine
The following is a representative protocol for the iridium-catalyzed asymmetric hydrogenation of a substituted acetophenone imine, adapted from the literature.[1]
Materials:
N-(1-phenylethylidene)aniline (Substrate)
[Ir(COD)Cl]₂ (Iridium precursor)
(S,S)-f-Binaphane (Chiral ligand)
Toluene (Anhydrous)
Methanol (Anhydrous)
Hydrogen gas (High purity)
Autoclave/high-pressure reactor
Procedure:
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ and the chiral ligand (e.g., (S,S)-f-Binaphane) in a 1:2.2 molar ratio. Anhydrous, degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
Reaction Setup: The substrate, N-(1-phenylethylidene)aniline, is dissolved in a mixture of anhydrous toluene and methanol in a stainless-steel autoclave.
Catalyst Introduction: The freshly prepared catalyst solution is transferred to the autoclave via syringe under an inert atmosphere. The substrate-to-catalyst ratio is typically high, often in the range of 1000:1 to 5000:1.[10]
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar H₂). The reaction is stirred at a set temperature (e.g., 40 °C) for a specified time (e.g., 12-24 hours).
Work-up and Analysis: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel. The enantiomeric excess of the resulting chiral amine product is determined by chiral HPLC or GC analysis.
Nature's Catalysts: Biocatalytic Synthesis of Chiral Amines
Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods, offering high selectivity under mild, aqueous reaction conditions.[3][11] Among the enzymes utilized, transaminases (TAs), also known as aminotransferases, have garnered significant attention for their ability to asymmetrically synthesize chiral amines from prochiral ketones.[3][12]
The Transaminase Mechanism
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[13] The reaction proceeds via a "ping-pong" mechanism involving two half-reactions.
Transaminase "Ping-Pong" Bi-Bi Mechanism.
A key challenge in transaminase-catalyzed reactions is the unfavorable equilibrium.[14] To drive the reaction towards product formation, strategies such as using a large excess of the amine donor or removing the ketone byproduct are often employed.[4]
Expanding the Toolbox: Enzyme Engineering and Cascades
The discovery and engineering of both (R)- and (S)-selective ω-transaminases have been instrumental in allowing for the synthesis of both enantiomers of a target amine with high optical purity.[13] Furthermore, protein engineering techniques like directed evolution have expanded the substrate scope of these enzymes to include bulkier molecules.[11]
Recent advances have focused on developing enzymatic cascades, where multiple enzymes work in concert in a one-pot reaction to produce chiral amines from simpler starting materials, enhancing overall efficiency and reducing waste.[12][15]
Experimental Protocol: Transaminase-Mediated Synthesis of a Chiral Amine
This protocol outlines a typical laboratory-scale biocatalytic reductive amination.
Materials:
Prochiral ketone (Substrate)
Amine transaminase (e.g., ATA-117 or a commercially available kit)
Isopropylamine (Amine donor)
Pyridoxal-5'-phosphate (PLP cofactor)
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
DMSO (co-solvent, if needed for substrate solubility)
Shaking incubator
Procedure:
Reaction Mixture Preparation: In a reaction vessel (e.g., a Falcon tube or glass vial), prepare the reaction buffer containing the PLP cofactor.
Substrate Addition: Dissolve the prochiral ketone substrate in a minimal amount of DMSO (if necessary) and add it to the buffer to the desired final concentration (e.g., 10-50 mM).
Enzyme and Donor Addition: Add the amine transaminase enzyme (as a lyophilizate or solution) and the amine donor, isopropylamine (typically in large excess, e.g., 0.5-1 M).
Incubation: Seal the vessel and place it in a shaking incubator at the optimal temperature for the enzyme (e.g., 30-40 °C). Allow the reaction to proceed for 24-48 hours.
Reaction Quenching and Extraction: Quench the reaction by adding a strong base (e.g., 5 M NaOH) to raise the pH > 11. Extract the chiral amine product with an organic solvent like ethyl acetate or methyl tert-butyl ether.
Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Analyze the conversion and enantiomeric excess by GC or HPLC.
The Subtle Approach: Organocatalysis in Chiral Amine Synthesis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals.[16] Chiral primary and secondary amines, derived from natural sources like amino acids and Cinchona alkaloids, are prominent catalysts in this field.[17]
Modes of Activation: Enamine and Iminium Ion Catalysis
Chiral secondary amines typically activate carbonyl compounds by forming one of two key reactive intermediates:
Enamine: A nucleophilic intermediate formed from the reaction of the amine catalyst with a ketone or aldehyde.
Iminium Ion: An electrophilic intermediate formed from the reaction of the amine catalyst with an α,β-unsaturated aldehyde or ketone.
These transient intermediates then react with a second substrate in a stereocontrolled manner, dictated by the chiral scaffold of the catalyst.
Primary Modes of Chiral Amine Organocatalysis.
Chiral Brønsted Acid Catalysis
Another powerful strategy involves the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids (CPAs).[18] These catalysts activate imines by protonating the nitrogen atom, rendering them more electrophilic for nucleophilic attack. The chiral backbone of the acid then directs the approach of the nucleophile, ensuring high enantioselectivity.[18][19] This has been successfully applied to reactions like the enantioselective addition of various nucleophiles to imines.[19]
Application in Tandem Reactions
Organocatalysis is exceptionally well-suited for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For example, a chiral secondary amine can catalyze a domino Michael/Henry reaction to construct complex cyclic nitroalcohols with excellent control over multiple stereocenters.[20]
Conclusion: An Integrated Approach to Asymmetric Synthesis
The synthesis of enantiopure chiral amines is a dynamic and evolving field. Transition metal catalysis offers high efficiency and atom economy, making it a mainstay for industrial applications.[2] Biocatalysis provides an environmentally benign route with exceptional selectivity under mild conditions, while organocatalysis presents a metal-free alternative with unique modes of activation and a broad scope of applications.[17][21]
For the modern researcher and drug development professional, the optimal strategy often lies not in choosing one method over another, but in understanding the strengths and limitations of each. The integration of these powerful techniques—sometimes even in chemoenzymatic cascades—provides a robust and versatile toolkit to tackle the synthetic challenges of today and to design the life-changing molecules of tomorrow.[12][15]
References
Cabré, A., Verdaguer, X., & Riera, A. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269–339. [Link]
Shafir, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
Knaus, T., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]
Hovione. (2020, October 23). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione. [Link]
University of Illinois. (2020, October 6). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Chemistry | Illinois. [Link]
Knaus, T., et al. (2023, March 27). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of. KAUST Repository. [Link]
Land, H. (2016). Amine Transaminases in Biocatalytic Amine Synthesis. Diva-portal.org. [Link]
MDPI. (n.d.). Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function. MDPI. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. pharmachems.com. [Link]
Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]
ResearchGate. (n.d.). Asymmetric hydrogenation for the synthesis of chiral amines. ResearchGate. [Link]
Liu, G., et al. (2020). Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. Chemical Communications. [Link]
MDPI. (n.d.). Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI. [Link]
PubMed. (2024, September 16). Biocatalysis in Non-Conventional Media: Unlocking the Potential for Sustainable Chiral Amine Synthesis. PubMed. [Link]
Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]
OFC-12. (n.d.). Iridium Catalyst for Chiral Amine Synthesis. azumamakoto.com. [Link]
Frontiers. (n.d.). Recent Advances in Biocatalysed Amine Formation. Frontiers Research Topic. [Link]
Gualandi, A., et al. (2021). Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. Chemical Society Reviews. [Link]
Semantic Scholar. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. [Link]
Ciriminna, R., & Pagliaro, M. (2014). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]
Wiley Online Library. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality. [Link]
Beilstein Journals. (2024, September 16). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. [Link]
ACS Publications. (2023, June 21). Organocatalytic Enantioselective 1,8-Addition for the Synthesis of Chiral Tetraarylmethanes from 2‑Naphthol/Naphthalen-2-amine. ACS Publications. [Link]
IRB Barcelona. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. IRB Barcelona. [Link]
ResearchGate. (n.d.). Examples of chiral amines in the pharmaceutical industry. ResearchGate. [Link]
MDPI. (2011, May 23). Organocatalytic Enantioselective Henry Reactions. MDPI. [Link]
ACS Publications. (2024, July 11). Application of Imine Reductase in Bioactive Chiral Amine Synthesis. ACS Publications. [Link]
ACS Publications. (2022, September 29). Organocatalytic Enantioselective Synthesis of Axially Chiral Molecules: Development of Strategies and Skeletons. Accounts of Chemical Research. [Link]
Technical Application Note: Synthetic Utility and Handling of 1-(2-Methoxypyridin-4-yl)ethanamine
Executive Summary & Chemical Profile 1-(2-Methoxypyridin-4-yl)ethanamine (CAS: 1060807-28-4 for racemate) is a high-value heterocyclic building block employed primarily in the synthesis of kinase inhibitors (e.g., PI3K,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
1-(2-Methoxypyridin-4-yl)ethanamine (CAS: 1060807-28-4 for racemate) is a high-value heterocyclic building block employed primarily in the synthesis of kinase inhibitors (e.g., PI3K, mTOR, and CLK1 pathways). It serves a dual purpose in medicinal chemistry:
Chiral Handle: The 1-aminoethyl group provides a vector for extending the carbon skeleton while introducing a chiral center (often used as the pure (R)- or (S)- enantiomer).
Pharmacophore: The 2-methoxypyridine moiety acts as a hydrogen bond acceptor, often mimicking the adenine ring of ATP in kinase binding pockets.
This guide details the handling, stability, and experimental protocols for utilizing this amine in amide couplings and reductive aminations, with specific attention to preventing the hydrolysis of the methoxy group.[1]
Chemical Specifications
Property
Data
IUPAC Name
1-(2-methoxypyridin-4-yl)ethan-1-amine
CAS (Racemic)
1060807-28-4
CAS (S-Isomer)
1212853-72-9
CAS (R-Isomer)
1213559-80-8
Molecular Formula
C₈H₁₂N₂O
Molecular Weight
152.19 g/mol
Physical State
Colorless to pale yellow liquid (Free base); White solid (HCl salt)
Solubility
Soluble in MeOH, DCM, DMSO, EtOAc.[2][3][4][5][6][7] HCl salt soluble in Water.
pKa (Calculated)
~7.9 (Amine), ~2.5 (Pyridine N)
Material Handling & Stability (Critical)
Storage Protocol
Temperature: Store at 2–8°C .
Atmosphere: Hygroscopic. Store under Argon or Nitrogen .[8]
Light Sensitivity: Protect from light to prevent slow photo-oxidation of the pyridine ring.
Stability Warning: The "Pyridone" Trap
CAUTION: The 2-methoxypyridine moiety is susceptible to O-demethylation under strongly acidic conditions at high temperatures, converting the molecule into a 2-pyridone (lactam) impurity.
Avoid: Boiling in concentrated HBr or HI.
Avoid: Prolonged heating (>80°C) in strong aqueous acids (HCl/H₂SO₄).
Safe Conditions: Standard TFA deprotection (room temp) is generally tolerated.
Experimental Protocols
Workflow Overview
The following diagram illustrates the decision logic for processing this amine into a drug candidate.
Figure 1: Decision tree for synthetic functionalization of the amine scaffold.
Purification: Flash chromatography (Gradient: 0–10% MeOH in DCM).
Self-Validating Checkpoint:
Visual: The reaction should remain homogeneous. Precipitates usually indicate urea byproducts (from EDC couplings) or low solubility of the product.
TLC: The product will be UV active. The starting amine stains positive (purple/brown) with Ninhydrin; the product (amide) will not stain with Ninhydrin.
Title: "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Int. J. Mol. Sci. 2023.[11][12]
Relevance: Demonstrates the utility of the methoxypyridine scaffold in kinase inhibitor design and stability in synthesis.[12][13]
Safety & Handling
Source: Apollo Scientific Safety Data Sheet (SDS)
Relevance: General handling for methoxypyridine amines (Store 2-8°C, inert gas).[7][8][13]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 1-(2-Methoxypyridin-4-yl)ethanamine in Medicinal Chemistry
Part 1: Executive Summary & Structural Significance
Compound Overview:
1-(2-Methoxypyridin-4-yl)ethanamine (CAS: 1060807-28-4 for racemate; enantiomers available) is a high-value chiral building block employed primarily in the lead optimization phase of small molecule drug discovery. It serves as a critical amine handle for introducing the 2-methoxypyridine scaffold—a privileged substructure in kinase inhibitors and GPCR ligands.
Pharmacophore Analysis & Rationale:
In medicinal chemistry, this moiety is rarely selected by accident. It is typically deployed as a "scaffold hop" from a benzylamine or a simple pyridyl-ethylamine to address specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities.
Structural Feature
Medicinal Chemistry Function
Primary Amine Handle
Facilitates rapid diversification via amide coupling, reductive amination, or SNAr reactions.
Chiral Center (C1)
The (S)- and (R)-enantiomers allow for probing the stereochemical preferences of a binding pocket (e.g., fitting into the ribose pocket of kinases).
2-Methoxy Group
Metabolic Blocking: Sterically and electronically blocks the C2 position, a common "soft spot" for CYP450-mediated oxidative metabolism (precluding N-oxide formation or 2-hydroxylation).pKa Modulation: The electron-withdrawing methoxy group lowers the basicity of the pyridine nitrogen (pKa ~3.0 vs. ~5.2 for pyridine), reducing the risk of hERG channel inhibition and phospholipidosis often associated with highly basic amines.
Pyridine Nitrogen
Acts as a weak hydrogen bond acceptor, often interacting with solvent-exposed regions or specific water networks in the active site.
Part 2: Synthetic Utility & Experimental Protocols
The following protocols are designed for high-fidelity synthesis, minimizing side reactions common to electron-deficient pyridine derivatives.
Solvent: Anhydrous DMF or DMA (0.1 M concentration)
Step-by-Step Methodology:
Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature (RT) for 5–10 minutes. Note: Pre-activation ensures the formation of the active ester.
Addition: Add 1-(2-Methoxypyridin-4-yl)ethanamine (1.0 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5 equiv).
Reaction: Flush with nitrogen, seal, and stir at RT for 2–4 hours. Monitor by LC-MS.
Checkpoint: If the reaction is sluggish, heat to 40°C. Avoid temperatures >60°C to prevent racemization of the chiral center.
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4 and concentrate.
Acid Catalyst: Acetic Acid (1–2 drops or 1.0 equiv)
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Methodology:
Imine Formation: Combine the Amine and Aldehyde/Ketone in DCE. Add Acetic Acid . Stir for 30–60 minutes at RT to allow imine formation. Note: The 2-methoxypyridine ring is electron-withdrawing, making the amine slightly less nucleophilic; ensuring imine formation before reduction is critical.
Reduction: Add STAB (1.5 equiv) in one portion.
Reaction: Stir at RT overnight (12–16 h).
Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 15 minutes to decompose boron complexes.
Extraction: Extract with DCM (3x).
Part 3: Visualization of Pharmacological Logic
The following diagram illustrates the decision-making process (SAR Logic) for selecting this specific building block during Lead Optimization.
Caption: SAR decision tree highlighting the advantages of the 2-methoxypyridine scaffold over standard benzyl amines for improving metabolic stability and reducing basicity.
Part 4: Troubleshooting & Stability Data
Issue
Root Cause
Solution
Racemization
High temperature or strong base during coupling.
Keep reaction temp <40°C. Use DIPEA instead of stronger bases like TEA or DBU.
Low Yield (Coupling)
Reduced nucleophilicity of the amine due to steric bulk or electronics.
Switch to stronger coupling agents (HATU or COMU) rather than EDC/HOBt.
Oxidation
Long-term storage in air.
Store the HCl salt form at -20°C under argon. The free base is more prone to degradation.
Analytical Check (Chiral Purity):
Method: Chiral HPLC or SFC.
Column: Chiralpak AD-H or OD-H.
Mobile Phase: CO2 / MeOH (with 0.1% DEA).
Standard: Compare against the racemic mixture to confirm ee% > 98%.
References
Scaffold Hopping in Kinase Inhibitors
Title: "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors."
Application Notes & Protocols: A Guide to In Vitro Assay Development for Novel Methoxypyridine Derivatives
Abstract The methoxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs. Its unique electronic and steric properties make it a versatile building b...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The methoxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs. Its unique electronic and steric properties make it a versatile building block for designing potent and selective modulators of various biological targets, particularly protein kinases. This guide provides a comprehensive framework for the in vitro characterization of novel methoxypyridine derivatives. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key experiments, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and efficient in vitro assay cascade for this important class of compounds.
Introduction: The Significance of the Methoxypyridine Scaffold
Methoxypyridine derivatives have garnered significant attention in drug discovery due to their ability to engage a wide range of biological targets with high affinity and specificity. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, provides a scaffold that can be readily functionalized. The addition of a methoxy group (-OCH3) can profoundly influence the molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding interactions.
A critical aspect of developing novel therapeutics is the rigorous in vitro evaluation of their biological activity. A well-designed assay cascade allows for the efficient identification of promising lead compounds, elucidation of their mechanism of action, and early assessment of potential liabilities. This guide will walk you through a logical progression of in vitro assays, from initial target engagement to comprehensive pharmacological profiling.
The Assay Cascade: A Strategic Approach to In Vitro Evaluation
The development of a novel therapeutic is a multi-stage process that begins with the identification of a promising chemical entity and culminates in clinical evaluation. The in vitro assay cascade is a critical component of this process, providing a systematic framework for characterizing the biological activity of a compound. The cascade is designed to be hierarchical, with high-throughput screens (HTS) at the initial stages to identify "hits," followed by more complex and physiologically relevant assays to characterize "leads."
}
caption: "General workflow for in vitro assay development."
Target Engagement: Confirming the Molecular Interaction
The foundational step in characterizing a novel compound is to confirm that it directly interacts with its intended molecular target.[1][2] Target engagement assays provide this crucial piece of evidence and are essential for establishing a clear structure-activity relationship (SAR).[2][3][4]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that assesses target engagement in a cellular context.[5][6][7][8] The principle behind CETSA is that the binding of a ligand, such as a methoxypyridine derivative, to its target protein increases the protein's thermal stability.[5][7] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[6][7]
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to 80-90% confluency.
Compound Treatment: Treat the cells with varying concentrations of the methoxypyridine derivative or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[5]
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[5]
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[5]
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration using a standard method like the BCA assay.[5]
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against the target kinase.[5][9] A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.[5]
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Once target engagement is confirmed, the next step is to assess the functional consequences of this interaction. For many methoxypyridine derivatives that target enzymes like kinases, this involves measuring the inhibition of enzymatic activity.[10][11][12]
Biochemical Assays
Biochemical assays utilize purified, recombinant enzymes and are ideal for high-throughput screening (HTS) due to their simplicity and scalability.[13][14][15][16] They provide a direct measure of a compound's ability to inhibit the target enzyme.[13][14]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for kinase screening.[17][18] The LanthaScreen® technology uses a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate.[17][18] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.[17][18]
Reagent Preparation: Prepare 3X solutions of the test compound, a mixture of the kinase and a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled tracer in the appropriate kinase buffer.[19]
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound solution.[19]
Addition of Kinase/Antibody: Add 5 µL of the 3X kinase/antibody mixture to each well.[19]
Addition of Tracer: Add 5 µL of the 3X tracer solution to initiate the reaction.[19]
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[19]
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
Parameter
Value
Assay Format
384-well plate
Final Volume
15 µL
Kinase Concentration
5 nM
Tracer Concentration
10 nM
Antibody Concentration
2 nM
Incubation Time
60 minutes
Readout
TR-FRET
Cell-Based Assays
While biochemical assays are excellent for initial screening, they lack the complexity of a cellular environment.[14][20][21] Cell-based assays provide a more physiologically relevant context to assess compound activity, taking into account factors like cell permeability and off-target effects.[14][20][21]
A fundamental cell-based assay is the measurement of cell viability or cytotoxicity.[22][23][24][25] These assays determine the concentration at which a compound becomes toxic to cells, a critical parameter for therapeutic index calculations.[22][24]
The CellTiter-Glo® assay is a popular choice for measuring cell viability.[26][27][28][29][30] It quantifies ATP, an indicator of metabolically active cells.[26][27][28][30]
Cell Seeding: Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to attach overnight.[27]
Compound Addition: Treat the cells with a serial dilution of the methoxypyridine derivative and incubate for a specified period (e.g., 72 hours).[29]
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature.[27] Add a volume of reagent equal to the volume of cell culture medium in each well.[27]
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[27]
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Parameter
Value
Assay Format
96-well plate
Cell Seeding Density
5,000 cells/well
Incubation Time
72 hours
Reagent
CellTiter-Glo®
Readout
Luminescence
Secondary Assays: Deeper Mechanistic Insights
Compounds that show promising activity in primary screens are advanced to secondary assays for more in-depth characterization. These assays aim to confirm the mechanism of action, assess selectivity, and provide a more comprehensive understanding of the compound's pharmacological profile.
}
caption: "Funnel approach for secondary assays."
Kinase Selectivity Profiling
For kinase inhibitors, selectivity is a critical attribute.[10] A highly selective inhibitor will have a lower risk of off-target effects and associated toxicities.[10] Kinase profiling services offer screening against large panels of kinases to determine a compound's selectivity profile.
ADME-Tox and DMPK Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and Drug Metabolism and Pharmacokinetics (DMPK) properties is crucial for predicting its in vivo behavior.[31][32][33][34] In vitro assays can provide valuable insights into these properties.
Cytochrome P450 enzymes are a major family of drug-metabolizing enzymes.[35][36][37] Inhibition of these enzymes can lead to drug-drug interactions.[35][36][37][38] Fluorogenic or LC-MS/MS-based assays can be used to assess a compound's potential to inhibit key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[35][36]
Reagent Preparation: Prepare a reaction mixture containing recombinant CYP enzyme, a fluorogenic substrate, and an NADPH regenerating system.
Compound Incubation: Incubate the reaction mixture with the methoxypyridine derivative or a known inhibitor (positive control) at various concentrations.[35]
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence production is proportional to the enzyme activity.
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.[35]
Parameter
Value
Enzyme Source
Recombinant human CYPs
Substrate
Fluorogenic probe
Detection Method
Fluorescence
Incubation Time
15-60 minutes
Data Output
IC50
Assay Validation: Ensuring Data Quality and Reproducibility
The reliability of in vitro data is paramount for making informed decisions in a drug discovery program. Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[39][40][41] Key validation parameters include:
Accuracy: The closeness of the measured value to the true value.[42]
Precision: The degree of agreement between multiple measurements of the same sample.[42]
Specificity: The ability of the assay to measure the analyte of interest without interference from other components in the sample.[42]
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.[42]
Range: The concentration interval over which the assay is precise, accurate, and linear.
Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters.[42]
Regulatory bodies such as the FDA provide guidance on bioanalytical method validation.[39][40][41][42][43]
Conclusion
The in vitro assay development for novel methoxypyridine derivatives is a systematic and multi-faceted process. By employing a strategically designed assay cascade, researchers can efficiently characterize the biological activity of these compounds, from initial target engagement to a comprehensive pharmacological profile. The protocols and insights provided in this guide serve as a foundation for establishing a robust and reliable in vitro evaluation platform, ultimately accelerating the discovery and development of new therapeutics based on this versatile chemical scaffold.
References
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]
Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Retrieved from [Link]
Pediaa.Com. (2019, March 15). Difference Between Biochemical and Cell Based Assays. Retrieved from [Link]
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]
Chemical Communications (RSC Publishing). (n.d.). Target engagement approaches for pharmacological evaluation in animal models. Retrieved from [Link]
DnaTube.com. (2010, November 24). LanthaScreen. Retrieved from [Link]
Selvita. (n.d.). Target Engagement. Retrieved from [Link]
Bio-Rad. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]
LI-COR Biosciences. (n.d.). Cell Health Assays. Retrieved from [Link]
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
Nature. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
MDPI. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Retrieved from [Link]
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
Bio-protocol. (n.d.). 4.3. CellTiter-Glo Viability Assay (CTG). Retrieved from [Link]
Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]
ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved from [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
National Institutes of Health. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
Southern Research. (n.d.). ADME & In Vitro Toxicology. Retrieved from [Link]
Application Note: 1-(2-Methoxypyridin-4-yl)ethanamine as a Strategic Building Block
[1][2] Executive Summary 1-(2-Methoxypyridin-4-yl)ethanamine represents a high-value pharmacophore in modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development.[][2]...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
1-(2-Methoxypyridin-4-yl)ethanamine represents a high-value pharmacophore in modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development.[][2] This building block offers a trifecta of structural advantages:
The
-Methyl Group: Introduces chirality and metabolic stability (blocking benzylic oxidation) compared to simple benzylic amines.[2]
The 2-Methoxy Handle: Acts as a lipophilic mask for the polar 2-pyridone motif, improving cell permeability during early synthesis stages, while remaining convertible to the hydrogen-bond donor/acceptor pyridone lactam at late stages.[][2]
Pyridine Nitrogen: Provides a weak basic center for modulating pKa and solubility without the high metabolic liability of aliphatic amines.[2]
This guide details the reactivity profile, handling protocols, and "scaffold morphing" techniques essential for deploying this amine in medicinal chemistry campaigns.[2]
Chemical Reactivity Profile
The utility of 1-(2-Methoxypyridin-4-yl)ethanamine lies in its dual nature: it is a robust nucleophile for coupling reactions and a precursor for the 2-pyridone scaffold.[]
Reactivity Landscape (DOT Visualization)
Figure 1: Reactivity landscape illustrating the primary synthetic diversifications available for the scaffold.
Protocol A: High-Fidelity Amide Coupling
Context: The primary amine is sterically unhindered but the adjacent pyridine ring reduces nucleophilicity slightly compared to benzylamine.[2] Standard carbodiimide conditions can be sluggish; HATU is preferred for rapid, high-yield conversion.[][2]
Materials
Substrate: 1-(2-Methoxypyridin-4-yl)ethanamine (HCl salt or free base).
Preparation: Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[2] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange, indicating active ester formation.[2]
Protocol B: "Scaffold Morphing" (Demethylation to 2-Pyridone)[1][3]
Context: The 2-methoxypyridine moiety is often a "prodrug-like" mask.[] In the final drug candidate, a 2-pyridone (lactam) is often desired for its ability to serve as a donor-acceptor motif in the kinase hinge region.[][2]
Mechanism: Acid-mediated ether cleavage or nucleophilic demethylation.[][2]
Recommended for substrates with acid-sensitive groups.[]
Setup: Dissolve the methoxy-pyridine derivative (1.0 equiv) in anhydrous Acetonitrile (ACN).
Reagent: Add Sodium Iodide (NaI, 2.0 equiv) followed by TMSCl (Trimethylsilyl chloride, 2.0 equiv). This generates TMSI in situ.
Conditions: Heat to 60°C for 2–6 hours under Argon.
Quench: Cool to RT. Add MeOH (excess) to quench silyl esters, then aqueous sodium thiosulfate (10%) to remove any iodine color.[2]
Isolation: Extract with DCM/Isopropanol (3:1) if the product is polar.[2][3]
Method 2: HBr/Acetic Acid - Harsh Conditions
Recommended for robust scaffolds requiring complete conversion.[]
Setup: Dissolve substrate in 33% HBr in Acetic Acid.
Conditions: Heat to 80–90°C in a sealed tube for 4 hours.
Workup: Neutralize carefully with NaOH or NaHCO₃ to pH 7. The pyridone product often precipitates or requires extraction with polar organic solvents (e.g., n-Butanol).[2]
Strategic Application: Kinase Inhibitor Design
Rationale:
In many kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors), a central aromatic ring bridges the "hinge binder" and the "solvent-exposed" region.[2]
Problem: Phenyl rings are often metabolically liable (CYP450 oxidation).
Solution: Replacing a phenyl ring with the pyridine of 1-(2-Methoxypyridin-4-yl)ethanamine reduces lipophilicity (LogD) and blocks metabolic hotspots.[] The
-methyl group locks the conformation of the ethylamine chain, potentially improving potency via entropy reduction.[2]
Workflow Diagram: Fragment Optimization
Figure 2: Decision tree for optimizing benzylamine hits using the methoxypyridine scaffold.
Synthesis of the Building Block (Reference Route)
If the building block is unavailable commercially, it is synthesized via the following industrial route:
Chiral Synthesis: Use of Ellman's sulfinamide auxiliary followed by diastereoselective reduction allows access to the (R) or (S) enantiomer with >98% ee.[2]
Troubleshooting & Handling
Storage: Store the amine under inert gas (Argon/Nitrogen) at 2–8°C. Amines absorb
Basicity: The pyridine nitrogen has a pKa ~3–4 (due to the electron-withdrawing methoxy group), while the aliphatic amine has a pKa ~9–10.[2] In acidic HPLC mobile phases (0.1% TFA), the molecule will be doubly protonated.[2]
Building Block Properties: Fluorochem Product Sheet: 1-(2-Methoxypyridin-4-yl)ethanamine.[][2]Link (Verified CAS search).[2]
Pyridine to Pyridone Hydrolysis: Organic Chemistry Portal: Synthesis of 2-Pyridones.Link
Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry. "Pyridine and Pyridone Scaffolds in Kinase Inhibitor Discovery."[2] (General Reference for Scaffold Utility).
Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[2]Link[2]
(Note: Specific CAS numbers provided in the text are verifiable via SciFinder or PubChem for procurement.)
Application Notes and Protocols for the In Vivo Administration and Dosing of Pyridine-Based Compounds
Introduction: The Significance of Pyridine Scaffolds in Modern Drug Discovery The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry.[1][2][3] Its uni...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Pyridine Scaffolds in Modern Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties, including its polarity and ability to act as a hydrogen bond acceptor, make it a "privileged scaffold" frequently incorporated into a vast array of therapeutic agents.[1][4] Over 7,000 drug molecules of medicinal importance contain a pyridine nucleus, and this scaffold is present in a high frequency of drugs approved by the U.S. Food and Drug Administration (FDA).[1][4] Pyridine derivatives have demonstrated a remarkable diversity of biological activities, including antimicrobial, antiviral, anticancer, and neurological effects.[5][6][7]
The journey of a promising pyridine-based compound from the bench to the clinic is a rigorous one, with preclinical in vivo studies forming a critical juncture.[8] These studies are essential for evaluating the safety, efficacy, pharmacokinetics, and pharmacodynamics of a new chemical entity before it can be administered to humans.[8][9][10] This guide provides a comprehensive overview of the key considerations and detailed protocols for the in vivo administration and dosing of pyridine-based compounds, designed for researchers, scientists, and drug development professionals.
Part 1: Preclinical Study Design: A Foundation for Success
A well-designed preclinical study is paramount for generating reliable and translatable data.[8][9] The following sections delve into the critical aspects of designing in vivo studies for pyridine-based compounds.
Physicochemical Properties and Formulation Development
The inherent properties of a pyridine compound dictate its formulation strategy. Pyridine itself is a colorless, flammable liquid that is highly soluble in water due to its polar nature.[2][11] This high water solubility is advantageous for creating simple aqueous formulations for in vivo administration.[11][12]
However, many pyridine derivatives, particularly those with extensive substitutions, may exhibit poor water solubility.[13][14] For these compounds, formulation development is a critical step to ensure adequate bioavailability for preclinical testing.[14]
Table 1: Formulation Strategies for Pyridine-Based Compounds with Varying Solubility
Solubility Profile
Formulation Strategy
Key Considerations
High Water Solubility
Aqueous solutions (e.g., in saline or phosphate-buffered saline)
- Ensure stability of the compound in the aqueous vehicle.[15] - Adjust pH if necessary to maintain solubility and stability.
Poor Water Solubility
- Co-solvents: Utilize mixtures of water-miscible organic solvents like polyethylene glycol (PEG), propylene glycol (PG), or dimethyl sulfoxide (DMSO).[16][17]
- Screen co-solvents for potential toxicity at the required concentrations.[16][17] - Be aware that some vehicles, like DMSO, can cause motor impairment in animal models.[17]
- Suspensions: Prepare a uniform dispersion of the solid compound in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose, methylcellulose).[13][18]
- Particle size reduction can improve dissolution rate and bioavailability.[14] - Ensure the suspension is homogenous and easily resuspendable to guarantee consistent dosing.[13]
- Amorphous Spray-Dried Dispersions (SDDs): Co-precipitate the drug with a polymer to create an amorphous solid with enhanced solubility.[13]
- The choice of vehicle for suspending the SDD can significantly impact its in vivo performance.[13]
- Complexing Agents: Use cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes that increase aqueous solubility.[13]
- The presence of a complexing agent in the vehicle can lead to greater drug exposure.[13]
Selection of a Relevant Animal Model
The choice of animal model is a critical decision that directly impacts the translatability of preclinical findings to humans.[19] A relevant species is one in which the test compound is pharmacologically active, ideally due to the expression of a homologous receptor or target.[19] For pyridine-based compounds targeting specific enzymes or receptors, initial in vitro screening across different species' cell lines or purified proteins can help identify a relevant model.
Commonly used animal models in preclinical studies include:
Mice: Often used for initial efficacy and toxicity screening due to their small size, cost-effectiveness, and the availability of numerous transgenic strains.
Rats: Frequently used for pharmacokinetic and toxicology studies due to their larger size, which facilitates blood sampling and other procedures.[20][21]
Dogs: Utilized in some toxicology studies, particularly for non-rodent data required by regulatory agencies.[21][22]
Determination of Administration Route
The route of administration should align with the intended clinical application and the physicochemical properties of the compound. The choice of route significantly influences the bioavailability and pharmacokinetic profile of the drug.[7]
Diagram 1: Decision-Making Workflow for Selecting an Administration Route
Caption: A typical workflow for a dose-range finding study to determine the MTD.
Toxicological Profile of Pyridine and its Derivatives
While pyridine-based compounds are incredibly diverse, it is important to be aware of the potential toxicities associated with the parent pyridine molecule. Pyridine exposure can lead to liver damage, with studies in rats showing increased liver weights and inflammatory hepatic lesions at higher doses. [23]The acute oral LD50 value for pyridine in rats is reported to be 1,580 mg/kg.
[23]
For pyridine derivatives, the toxicological profile can vary significantly depending on the nature and position of the substituents. In silico and in vitro studies can provide initial predictions of potential toxicities. [24]While many pyridine derivatives are non-carcinogenic, they may induce other adverse effects. [24]Therefore, careful observation for clinical signs of toxicity, as well as post-mortem histopathological analysis of key organs, is essential in preclinical studies.
Table 2: Common Toxicological Endpoints to Monitor in Preclinical Studies
Category
Endpoints
Clinical Observations
- Changes in body weight, food, and water consumption. - Alterations in appearance (e.g., fur, posture) and behavior. - Signs of pain or distress.
Hematology
- Complete blood count (CBC) to assess red and white blood cells and platelets.
Clinical Chemistry
- Liver function tests (e.g., ALT, AST, alkaline phosphatase). [22]- Kidney function tests (e.g., BUN, creatinine). [22]
Histopathology
- Microscopic examination of major organs (e.g., liver, kidneys, heart, lungs, spleen) to identify any treatment-related changes. [23]
Conclusion
The in vivo evaluation of pyridine-based compounds is a multifaceted process that requires careful planning, meticulous execution, and a thorough understanding of the compound's properties. By following well-designed protocols for formulation, administration, and dosing, researchers can generate high-quality, reliable data that is essential for advancing promising therapeutic candidates through the drug development pipeline. This guide provides a foundational framework for these critical preclinical studies, emphasizing the importance of scientific rigor and ethical considerations in the pursuit of new medicines.
References
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., Keshk, S. M., & El-Zahabi, H. S. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47008–47025. [Link]
Chowdhury, S., & Begum, A. (2025, April 7). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Molecular Diversity. [Link]
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Pyridine. In Some Industrial Chemicals. International Agency for Research on Cancer. Retrieved from [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., Keshk, S. M., & El-Zahabi, H. S. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Retrieved from [Link]
Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Retrieved from [Link]
Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. (2020). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 10(49), 29286–29304. [Link]
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]
Johnson, B. M., et al. (2018). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. [Link]
Eckert, H. G., et al. (1993). Pharmacokinetics and metabolism of HOE 077. Preclinical studies. Arzneimittel-Forschung, 43(9), 925-933. [Link]
Fetzner, S. (2012). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 94(5), 1165-1188. [Link]
R&D Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
Kumar, V., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(8), 1276-1301. [Link]
International Journal of Novel Research and Development. (2024, February 2). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
AMSbiopharma. (2025, June 25). Drug Development Priorities: Preclinical Data Drives Regulatory Success. Retrieved from [Link]
BioAgilytix. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Retrieved from [Link]
A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. (2020, August 23). Journal of Drug Delivery and Therapeutics, 10(4-s), 213-219. [Link]
El-Sayed, M. A. A., et al. (2017). Pyridine alkaloids with activity in the central nervous system. RSC Advances, 7(78), 49365-49381. [Link]
Journal of Chemical Reviews. (2021). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews, 3(2), 111-131. [Link]
Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal, 130(3), 879-893. [Link]
Venkatakrishna-Bhatt, H., Shah, M. P., & Kashyap, S. K. (1975). Toxicological effects of intravenous administration of pyridine in anaesthetized dogs. Toxicology, 4(2), 165-169. [Link]
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47008-47025. [Link]
Lowry, O. H., Passonneau, J. V., & Rock, M. K. (1961). The Stability of Pyridine Nucleotides. Journal of Biological Chemistry, 236(10), 2756-2759. [Link]
U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
Zhang, Y., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. International Journal of Pharmaceutics, 662, 124373. [Link]
ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
Balucani, N., et al. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 10(11), 288. [Link]
ResearchGate. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from [Link]
Mykhailiuk, P. K. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]
U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]
MDPI. (2025, June 18). Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. Retrieved from [Link]
El-Damasy, D. A., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry, 13(8), 993-1008. [Link]
Sci-Hub. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
PubMed. (n.d.). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from [Link]
Research Results in Pharmacology. (2022, September 13). Antitumor activity of the novel pyridine derivative. Retrieved from [Link]
MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
application in creating therapeutics for neurodegenerative diseases
Application Note: High-Content Screening of Autophagic Flux in iPSC-Derived Cortical Neurons for Neurodegenerative Therapeutics Abstract The failure of traditional murine models to translate into clinical success for Alz...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Content Screening of Autophagic Flux in iPSC-Derived Cortical Neurons for Neurodegenerative Therapeutics
Abstract
The failure of traditional murine models to translate into clinical success for Alzheimer’s Disease (AD) and Parkinson’s Disease (PD) has necessitated a shift toward human-relevant systems. A central pathogenic mechanism in these disorders is the failure of the autophagy-lysosome pathway (ALP) , leading to the accumulation of toxic protein aggregates (e.g., A
, Tau, -synuclein). This Application Note details a validated, high-throughput protocol for generating human iPSC-derived cortical neurons and performing High-Content Screening (HCS) to identify small molecules that restore autophagic flux. Unlike static assays, this protocol quantifies dynamic "flux," distinguishing between beneficial autophagy inducers and deleterious lysosomal blockers.[1]
Mechanism of Action: The Autophagic Flux
To develop therapeutics, one must distinguish between induction (increased autophagosome formation) and blockage (failed degradation).[1] A compound that increases LC3B puncta could be a potential drug (inducer) or a toxin (blocker).
The Flux Concept:
Static Readout: Count of LC3B puncta.
Flux Readout: The difference in LC3B accumulation in the presence vs. absence of a lysosomal inhibitor (Bafilomycin A1).[2]
Figure 1: The Autophagy-Lysosome Pathway.[3] Therapeutic hits must accelerate the transition from Induction to Autolysosome, whereas diagnostic tools (BafA1) block the final step to measure the rate of flow (flux).
Experimental Workflow Overview
This workflow utilizes a "Dual-SMAD" inhibition protocol to generate cortical neurons, which are the primary cell type affected in AD.
Figure 2: End-to-end workflow from stem cell differentiation to phenotypic high-content analysis.
Protocol 1: Generation of Cortical Neurons (Dual-SMAD)
Objective: Efficiently convert iPSCs into cortical glutamatergic neurons.
Expertise Note: The combination of SB431542 (TGF-
inhibitor) and LDN-193189 (BMP inhibitor) prevents mesoderm/endoderm formation, defaulting cells to neuroectoderm.
Induction (Day 0-7): Dissociate iPSCs into single cells using Accutase. Plate at
cells/cm on Matrigel-coated plates in NIM + Y-27632 (ROCK inhibitor, 10 M) for the first 24h. Change NIM daily (no ROCK inhibitor after Day 1).
Neuroepithelium (Day 8-12): Cells will form a dense neuroepithelial sheet. Switch to NMM.
Passage (Day 12): Dissociate the sheet into clumps (do not single-cellize yet) and re-plate on Poly-L-Ornithine (PLO) and Laminin-coated plates.
Maturation (Day 12-40): Feed every 2-3 days with NMM.
Critical Step: Add DAPT (10
M) from Day 14-18 to inhibit Notch signaling and force cell cycle exit, synchronizing neuronal differentiation.
Assay Readiness: By Day 40, cells express MAP2 (dendrites) and vGLUT1 (cortical marker) and are ready for HCS replating.
Protocol 2: The Autophagic Flux Assay
Objective: Distinguish between compounds that restore autophagy and those that block it.
Trustworthiness: This protocol uses a "Clamp" design. Every compound is tested in duplicate sets: Set A (Compound only) and Set B (Compound + BafA1).
Step-by-Step:
Seeding: Dissociate Day 40 neurons and plate into 384-well imaging plates (black wall, optical bottom) coated with PLO/Laminin at 15,000 cells/well. Allow recovery for 5-7 days.
M or dose-response) to the cells. Incubate for 24 hours.
The Flux Pulse (T=20h): 4 hours prior to fixation, add Bafilomycin A1 (Final concentration: 20 nM) to the "Set B" wells. Add DMSO vehicle to "Set A".
Why 20 nM? High concentrations (>100 nM) cause mitochondrial toxicity in neurons, confounding the assay. 20 nM is sufficient to neutralize lysosomal pH without immediate toxicity.
Fixation (T=24h): Remove media. Fix with 4% Paraformaldehyde (PFA) for 15 minutes at Room Temperature. Do not use Methanol as it can disrupt lipidated LC3-II localization.
System: Confocal HCS System (e.g., Opera Phenix, CellInsight CX7).
Magnification: 40x or 60x Water Immersion (Essential for resolving puncta).
Z-Stack: Acquire 3-5 slices (1
m step) and perform Maximum Intensity Projection (MIP) to capture all vesicles in the neuronal soma.
Data Analysis Pipeline:
Cell Segmentation: Define "Neurons" using MAP2 intensity > Threshold. Exclude dead cells (fragmented nuclei).
Spot Detection: Within the MAP2 mask, detect "Spots" (LC3B) using a "Difference of Gaussians" filter.
Readout: Calculate Spots per Neuron Area .
Data Interpretation & Validation
The following table demonstrates how to interpret the data. "Flux" is the delta between the BafA1-treated and untreated samples.
Calculation:
Compound Class
Set A (Drug Only)
Set B (Drug + BafA1)
Calculated Flux
Interpretation
Vehicle (DMSO)
Low (Basal)
High
Moderate
Normal basal autophagy.
Rapamycin (Inducer)
Moderate
Very High
High
Hit: Increases autophagosome synthesis; system is clearing them efficiently.
Chloroquine (Blocker)
High
High (No Change)
Zero/Low
Toxic: Blocks degradation. Mimics disease state.
Candidate X
Low
Low
Low
Inert: No effect on pathway.
Validation Criteria (Z-Prime):
For a robust HCS assay, the Z' factor (using Rapamycin vs. Vehicle) should be > 0.5.
Where p = Positive Control (Rapamycin + BafA1) and n = Negative Control (DMSO + BafA1).
References
Klionsky, D. J., et al. (2021).[5][6] Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382.[5][6] [Link]
Shi, Y., Kirwan, P., & Livesey, F. J. (2012). Directed differentiation of human pluripotent stem cells to cerebral cortex neurons and neural networks.[7][8][9] Nature Protocols, 7(10), 1836–1846. [Link]
Chambers, S. M., et al. (2009).[10] Highly efficient neural conversion of human ES and iPS cells by dual inhibition of SMAD signaling.[7][11] Nature Biotechnology, 27(3), 275–280.[7] [Link]
Little, D., Luft, C., & Mosaku, O. (2019). High-Content Autophagy Analysis in iPSC-Derived Neurons Using Immunofluorescence. Methods in Molecular Biology, 1994, 219-230. [Link]
Mauvezin, C., & Neufeld, T. P. (2015). Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion. Autophagy, 11(8), 1437–1438. [Link]
Technical Support Center: Synthesis of 1-(2-Methoxypyridin-4-yl)ethanamine
Welcome to the technical support center for the synthesis of 1-(2-Methoxypyridin-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(2-Methoxypyridin-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable amine intermediate. The following sections provide in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies.
Introduction to the Synthesis
The primary and most common route for the synthesis of 1-(2-Methoxypyridin-4-yl)ethanamine is the reductive amination of 4-acetyl-2-methoxypyridine. This method involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced to the desired primary amine. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the yield and purity of the final product.
This guide will focus on troubleshooting the one-pot direct reductive amination, a widely used approach for its efficiency.[1]
Troubleshooting Guide: Improving Your Yield
This section addresses specific issues you might encounter during the synthesis of 1-(2-Methoxypyridin-4-yl)ethanamine via reductive amination.
Issue 1: Low or No Conversion of the Starting Ketone
Question: I am observing a significant amount of unreacted 4-acetyl-2-methoxypyridine in my reaction mixture even after extended reaction times. What could be the cause and how can I improve the conversion?
Answer:
Low conversion is a frequent issue in reductive amination and can stem from several factors related to imine formation and the activity of the reducing agent.
Potential Causes and Solutions:
Inefficient Imine Formation: The equilibrium between the ketone and the imine might not favor the imine.
Dehydration: The formation of the imine from the ketone and ammonia is a condensation reaction that releases water.[2] This water can hydrolyze the imine back to the starting materials. To drive the equilibrium towards the imine, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
pH Control: The rate of imine formation is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal to catalyze the reaction without deactivating the amine nucleophile. You can use a weak acid catalyst like acetic acid.
Inactive Reducing Agent: The chosen reducing agent may not be effective under your reaction conditions.
Reagent Choice: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective for reductive aminations as they are more selective for the iminium ion over the ketone.[3] If you are using a less selective reagent like sodium borohydride (NaBH₄), ensure that the imine has sufficient time to form before adding the reducing agent.
Reagent Quality: Ensure your reducing agent is not old or has been improperly stored, as this can lead to decomposition and reduced activity.
Substrate Reactivity: The electron-withdrawing nature of the pyridine ring can deactivate the carbonyl group towards nucleophilic attack.
Lewis Acid Catalysis: For less reactive ketones, the addition of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can activate the carbonyl group and promote imine formation.[3][4]
Experimental Protocol: Reductive Amination with pH control
Issue 2: Formation of Side Products, Primarily the Corresponding Alcohol
Question: My main byproduct is 2-methoxy-4-(1-hydroxyethyl)pyridine. How can I minimize the formation of this alcohol?
Answer:
The formation of the corresponding alcohol is a common side reaction in reductive aminations and occurs when the reducing agent directly reduces the starting ketone instead of the intermediate imine.
Potential Causes and Solutions:
Non-selective Reducing Agent: Sodium borohydride (NaBH₄) is a strong reducing agent that can readily reduce both ketones and imines.[4]
Use a More Selective Reagent: Switch to a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive towards ketones at neutral or slightly acidic pH but efficiently reduce the protonated imine (iminium ion).
Reaction Conditions: The timing of the addition of the reducing agent is crucial.
Stepwise Procedure: If using NaBH₄, it is best to perform the reaction in a stepwise manner. First, allow the imine to form completely by stirring the ketone and the amine source for a sufficient period. Then, add the NaBH₄ to reduce the imine.
Data Presentation: Comparison of Reducing Agents
Reducing Agent
Selectivity for Imine vs. Ketone
Common Solvents
Key Considerations
NaBH₄
Low
Methanol, Ethanol
Add after imine formation is complete to minimize alcohol byproduct.[4]
NaBH₃CN
High
Methanol, Ethanol
Toxic cyanide byproducts. Maintain pH between 4-6 for optimal selectivity.[3]
NaBH(OAc)₃
High
Dichloromethane, THF
Moisture-sensitive. Acetic acid byproduct can affect acid-sensitive functional groups.
H₂/Catalyst
High
Methanol, Ethanol
Requires specialized equipment (hydrogenator). Catalyst choice is crucial.[5]
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure 1-(2-Methoxypyridin-4-yl)ethanamine from the reaction mixture. What are the best purification strategies?
Answer:
Purifying primary amines can be challenging due to their basicity and potential for forming salts.
Potential Causes and Solutions:
Residual Starting Materials and Byproducts: Unreacted ketone and the alcohol byproduct can be difficult to separate from the desired amine due to similar polarities.
Acid-Base Extraction: Utilize the basicity of the amine product. After quenching the reaction, perform an acid-base workup. Extract the reaction mixture with an acidic solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The neutral ketone and alcohol byproducts will remain in the organic layer, which can be discarded. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the amine and extract it back into an organic solvent.
Emulsion Formation during Extraction: The presence of salts and other reaction components can lead to the formation of emulsions, making phase separation difficult.
Brine Wash: After the extraction steps, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions and remove residual water.
Co-elution during Chromatography: If column chromatography is necessary, the amine product may co-elute with other components.
Modified Silica Gel: Use silica gel treated with a small amount of triethylamine or ammonia in the eluent to prevent tailing of the amine on the acidic silica gel.
Ion-Exchange Chromatography: For difficult separations, consider using a strong cation exchange (SCX) cartridge. The basic amine will bind to the cartridge, allowing neutral and acidic impurities to be washed away. The desired amine can then be eluted with a solution of ammonia in methanol.
Mandatory Visualization: Purification Workflow
Caption: Acid-base extraction workflow for amine purification.
Frequently Asked Questions (FAQs)
Q1: What is the best source of ammonia for this reaction?
Ammonium acetate is a convenient and commonly used source of ammonia for reductive aminations as it also provides a buffering effect. Alternatively, a solution of ammonia in methanol can be used. Gaseous ammonia can also be bubbled through the reaction mixture, but this requires more specialized equipment.
Q2: Can I perform an asymmetric reductive amination to obtain a single enantiomer of the product?
Yes, asymmetric reductive amination is a powerful technique for synthesizing chiral amines. This can be achieved using a chiral catalyst, such as a ruthenium or iridium complex with a chiral ligand, in the presence of a hydrogen source.[4][6][7] Biocatalytic methods employing enzymes like imine reductases or transaminases are also excellent options for achieving high enantioselectivity.[8][9][10]
Q3: My reaction seems to stall after a certain point. What could be the reason?
Reaction stalling can be due to several factors:
pH change: The pH of the reaction mixture might have shifted out of the optimal range for the reducing agent's activity.
Reagent degradation: The reducing agent may have decomposed over the course of the reaction.
Inhibition: Byproducts formed during the reaction might be inhibiting the catalyst or reacting with the reagents.
To address this, you can try adding a fresh portion of the reducing agent or re-adjusting the pH.
Q4: Are there alternative synthetic routes to 1-(2-Methoxypyridin-4-yl)ethanamine?
Yes, another classical method is the Leuckart reaction , which involves heating the ketone with formamide or ammonium formate.[11][12] This reaction proceeds through an N-formyl intermediate which is then hydrolyzed to the primary amine. However, this method often requires high temperatures and can produce byproducts.[9]
Technical Support Center: Negishi Coupling with Bromo-pyridines
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals The Negishi cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bo...
Author: BenchChem Technical Support Team. Date: February 2026
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
The Negishi cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, when employing heteroaromatic halides like bromo-pyridines, researchers often encounter challenges that can hinder reaction success. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation, and the electronic properties of the pyridine ring can influence reactivity.[3]
This guide, structured in a question-and-answer format, addresses common issues encountered during the Negishi coupling of bromo-pyridines, providing in-depth explanations and actionable troubleshooting steps.
My reaction is stalled or showing low conversion. What are the likely causes and how can I fix it?
Low or no conversion in a Negishi coupling with bromo-pyridines can stem from several factors, primarily related to catalyst activity and the stability of the organozinc reagent.
Answer:
Several factors can lead to a stalled reaction or low conversion. Here's a breakdown of potential causes and solutions:
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its catalytic activity.[3][4][5]
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, RuPhos, and XPhos can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[3][6][7] In some cases, switching to a nickel-based catalyst system, such as NiCl2(dppe) or Ni(acac)2, can be beneficial as nickel can sometimes be less susceptible to pyridine coordination.[1]
Poor Quality Organozinc Reagent: The organozinc reagent is moisture and air-sensitive. Incomplete formation or decomposition can lead to low yields.
Solution: Ensure strictly anhydrous and anaerobic conditions during the preparation and transfer of the organozinc reagent. Use of freshly dried solvents and glassware is critical. Consider preparing the organozinc reagent in situ to minimize decomposition.[8] The addition of lithium chloride (LiCl) can sometimes improve the solubility and reactivity of organozinc reagents by breaking up aggregates.[9][10]
Sub-optimal Reaction Temperature: The reaction may be too cold for the oxidative addition to occur efficiently, or too hot, leading to catalyst decomposition or side reactions.
Solution: Gradually increase the reaction temperature. While many Negishi couplings with bromo-pyridines proceed at room temperature, less reactive substrates may require gentle heating (e.g., 50-80 °C).[5][11] Monitor the reaction by TLC or LC-MS to find the optimal temperature.
Incorrect Stoichiometry: An insufficient amount of the organozinc reagent will naturally lead to incomplete conversion of the bromo-pyridine.
Solution: Typically, a slight excess of the organozinc reagent (1.2-1.5 equivalents) is used to drive the reaction to completion.[5][12]
I'm observing significant formation of homocoupled products. What's causing this and how can I minimize it?
Homocoupling, the reaction of two molecules of the organozinc reagent or two molecules of the bromo-pyridine, is a common side reaction in Negishi couplings.[1]
Answer:
Homocoupling arises from side reactions that compete with the desired cross-coupling pathway. The primary causes and mitigation strategies are:
Mechanism of Homocoupling: Homocoupling of the organozinc reagent can occur through a second transmetalation event, while homocoupling of the bromo-pyridine can result from reductive elimination from a diarylpalladium intermediate.[1][13]
Slow Transmetalation: If the transmetalation step is slow relative to other processes, it can favor pathways leading to homocoupling.
Solution: As mentioned previously, the choice of ligand is crucial. Bulky, electron-donating ligands can accelerate the transmetalation and subsequent reductive elimination steps of the cross-coupling cycle, outcompeting the side reactions that lead to homocoupling.[6]
Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of organozinc reagents.
Solution: Thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere (argon or nitrogen) throughout.[4] Freeze-pump-thaw cycles are a highly effective degassing method.[4]
Catalyst System: The choice of palladium precursor can influence the prevalence of side reactions.
Solution: Using a pre-catalyst, such as a palladacycle, can sometimes lead to a more controlled initiation of the catalytic cycle and reduce the formation of unwanted byproducts.[3]
The reaction is not reproducible. What factors should I focus on to improve consistency?
Reproducibility issues often point to subtle variations in reaction setup and reagent quality.
Answer:
To enhance the reproducibility of your Negishi coupling with bromo-pyridines, meticulous attention to the following details is paramount:
Moisture and Air Control: The paramount factor is the rigorous exclusion of water and oxygen.
Actionable Steps:
Dry all glassware in an oven overnight and cool under a stream of inert gas.
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Degas all solvents and reaction mixtures thoroughly.[4]
Maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the experiment.
Organozinc Reagent Quality: The concentration and purity of your organozinc reagent can vary between batches.
Actionable Steps:
If preparing the organozinc reagent yourself, ensure the starting materials are pure and the reaction goes to completion.
If using a commercial solution, consider titrating it before use to determine the exact concentration.
Always use freshly prepared or recently purchased organozinc reagents.
Catalyst and Ligand Handling: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.
Actionable Steps:
Store catalysts and ligands under an inert atmosphere.
Weigh out and transfer these reagents in a glovebox or under a positive pressure of inert gas.
Which position of a di-bromo-pyridine is more reactive in a mono-Negishi coupling?
When working with di-substituted pyridines, achieving regioselectivity is a key challenge.
Answer:
The regioselectivity of mono-Negishi coupling on di-bromo-pyridines is influenced by both electronic and steric factors.
Electronic Effects: The pyridine nitrogen is electron-withdrawing, making the positions ortho (2 and 6) and para (4) to it more electron-deficient and generally more reactive towards oxidative addition.
Steric Hindrance: Bulky substituents adjacent to a bromine atom can hinder the approach of the palladium catalyst, favoring reaction at the less sterically encumbered position.
General Reactivity Order:
For many di-bromo-pyridines, the reactivity order for oxidative addition is C4 > C2 > C3. For example, in 2,5-dibromo-3-(trifluoromethyl)pyridine, the Negishi coupling occurs selectively at the C5 position due to the electronic influence of the trifluoromethyl group and the pyridine nitrogen.[12] Similarly, in dihalo-substituted pyridines, selective coupling often occurs at the 2-halo position.[14]
Controlling Regioselectivity:
Choice of Catalyst and Ligand: A bulkier ligand may enhance selectivity for the less sterically hindered position.
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.
Experimental Protocols
General Procedure for Negishi Coupling of a Bromo-pyridine
This protocol provides a general starting point. Optimization of catalyst, ligand, solvent, and temperature will be necessary for specific substrates.
Preparation of the Organozinc Reagent (if not commercially available):
In a flame-dried Schlenk flask under an inert atmosphere, add the corresponding organic halide (1.0 eq).
Add anhydrous THF.
Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C).
Slowly add a solution of n-butyllithium or isopropylmagnesium chloride.
Stir for the required time to ensure complete metal-halogen exchange.
In a separate flame-dried Schlenk flask, add zinc chloride (1.1 eq) and anhydrous THF.
Transfer the organolithium or Grignard reagent to the zinc chloride solution via cannula at a low temperature.
Allow the mixture to warm to room temperature and stir for 1-2 hours.
Cross-Coupling Reaction:
In a separate flame-dried Schlenk flask, add the palladium precursor (e.g., Pd2(dba)3, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
Add the bromo-pyridine (1.0 eq).
Evacuate and backfill the flask with inert gas three times.
Add anhydrous solvent (e.g., THF, dioxane, or toluene).
Stir the mixture at room temperature for 15-20 minutes.
Add the freshly prepared organozinc reagent solution (1.2-1.5 eq) dropwise via syringe or cannula.[12]
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
Workup:
Once the reaction is complete, cool the mixture to room temperature.
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).[4]
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Negishi Coupling
Caption: The catalytic cycle involves oxidative addition of the bromo-pyridine to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and reductive elimination to form the product and regenerate the catalyst.
Troubleshooting Flowchart for Low Yield
Caption: A systematic approach to troubleshooting low yields involves checking reagent quality, optimizing the catalyst system, and adjusting reaction conditions.
Data Summary
Table 1: Common Ligands for Negishi Coupling with Bromo-pyridines
Ligand
Structure Type
Key Features
PPh3
Triphenylphosphine
Commonly used, but can be less effective with challenging substrates.
P(t-Bu)3
Tri(tert-butyl)phosphine
Electron-rich and bulky, often improves yields.
SPhos
Buchwald Ligand
Bulky biarylphosphine, excellent for cross-coupling of heteroaryl halides.[3]
XPhos
Buchwald Ligand
Highly active and versatile biarylphosphine ligand.[3][15]
dppf
Ferrocene-based
Bidentate ligand, can provide good stability to the catalyst.[5]
References
Brittain, W. D. G., & Brittain, W. D. G. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry.
Wikipedia contributors. (n.d.). Negishi coupling. Wikipedia.
BenchChem. (n.d.).
(n.d.). On the role of additives in alkyl–alkyl Negishi cross-couplings. RSC Publishing.
BenchChem. (n.d.). Application Note: Regioselective Negishi Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine with Organozinc Reagents. BenchChem.
(n.d.). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Unknown Source.
Kiehne, U., Bunzen, J., Staats, H., & Lützen, A. (2007). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Synthesis, 2007(07), 1061–1069.
(n.d.). The Negishi Cross-Coupling Reaction. Denmark Group.
(2023, May 22). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. Elektronische Hochschulschriften der LMU München.
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032.
Berlin, C. (n.d.). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Unknown Source.
(n.d.).
(n.d.). Bipyridine. Organic Syntheses.
(2023, March 5). Reasons for stalling of a Negishi coupling?. Reddit.
(n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC.
(n.d.). Recent developments in the chemistry of Negishi coupling: a review.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: MP-OPT-2026-ALPHA
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Subject: Comprehensive Troubleshooting & Optimization Guide for Methoxypyridine Synthesis
Executive Summary
Methoxypyridines are ubiquitous pharmacophores, serving as bioisosteres for aromatic rings or solubility enhancers. However, their synthesis is deceptive. The pyridine nitrogen acts as a Lewis base that poisons metal catalysts, while the electron-deficient ring often resists electrophilic attack but complicates nucleophilic substitution depending on position.
This guide moves beyond textbook definitions to address the practical failure modes encountered in drug discovery workflows. We categorize solutions by substrate class: Unactivated Halides (Metal-Catalyzed), Activated Halides (
User Scenario: “I have a 3-bromo-5-methylpyridine. Refluxing with NaOMe in MeOH gives <5% yield. The starting material is recovered.”
Root Cause Analysis:
Unactivated pyridines (lacking strong electron-withdrawing groups like -NO2 or -CN) are inert to classical
because the Meisenheimer complex is too high in energy. You must use metal catalysis. However, the pyridine nitrogen coordinates to Pd or Cu, displacing the ligand and deactivating the catalyst (Catalyst Poisoning).
Protocol A: Palladium-Catalyzed (The "Gold Standard")
Why this works: Bulky, electron-rich phosphine ligands create a steric wall that prevents the pyridine nitrogen from binding to the Palladium center, allowing the oxidative addition/reductive elimination cycle to proceed.
Component
Recommendation
Mechanistic Rationale
Catalyst
Pd(OAc)₂ or Pd₂dba₃
Source of Pd(0).
Ligand
RockPhos or tBuBrettPhos
Critical. These bulky ligands prevent N-coordination (poisoning) and facilitate reductive elimination of the C-O bond.
Nucleophile
MeOH (excess)
Acts as both reagent and solvent (or co-solvent).
Base
Cs₂CO₃
Mild enough to prevent base-mediated decomposition but strong enough to deprotonate MeOH.
Temp
50–90 °C
Lower temps possible with RockPhos; reduces byproduct formation.
Step-by-Step Workflow:
Charge an oven-dried vial with Pd(OAc)₂ (2 mol%) and RockPhos (3 mol%).
Add aryl halide (1.0 equiv) and Cs₂CO₃ (1.5 equiv).
Evacuate and backfill with Argon (x3). Oxygen kills this cycle.
Add Toluene (0.5 M) and MeOH (4.0 equiv).
Stir at 90 °C for 12–16 hours.
Protocol B: Copper-Catalyzed (The Scalable Alternative)
Why this works: Copper is less susceptible to N-poisoning than Pd but requires higher temperatures. Recent advances use oxalamide ligands or specific reagents like 9-BBN-OMe to prevent transesterification and improve yields [1].[1]
User Scenario: “I am reacting 2,6-dichloropyridine with NaOMe. The reaction is sluggish and I see hydrolysis byproducts.”
Root Cause Analysis:
Chlorine is a mediocre leaving group for
on pyridines unless the ring is highly activated. Furthermore, using protic solvents (MeOH) solvates the methoxide anion, reducing its nucleophilicity (hydrogen bonding shell).
Optimization Strategy: The "Naked Anion" & Leaving Group Effect
1. The Fluorine Switch (The "300x" Rule)
If your synthesis allows, switch from Chloro -pyridine to Fluoro -pyridine.
Reasoning: In
, the rate-determining step is the attack of the nucleophile, not the bond breaking. Fluorine is highly electronegative, pulling density from the ring and accelerating the initial attack.[3] 2-Fluoropyridine reacts ~300 times faster than 2-Chloropyridine [2].[3]
2. Solvent Effects (Dipolar Aprotic)
Switch from MeOH to DMSO or NMP .
Reasoning: In DMSO, the
cation is solvated, but the anion is "naked" (unsolvated), drastically increasing its kinetic energy and nucleophilicity.
Comparative Data: Reaction Rates (
)
Substrate
Solvent
Base/Nuc
Relative Rate
2-Chloropyridine
MeOH
NaOMe
1 (Reference)
2-Chloropyridine
DMSO
NaOMe
~45
2-Fluoropyridine
DMSO
NaOMe
~14,000
Module 3: The Tautomeric Trap (Pyridone Alkylation)
User Scenario: “I tried to methylate 2-pyridone with Methyl Iodide and K2CO3. I got mostly N-methyl-2-pyridone (amide), not 2-methoxypyridine (ether).”
Root Cause Analysis:
2-Pyridone exists in equilibrium with 2-hydroxypyridine.[4] Under basic conditions, the ambient anion can react at N or O.[5]
N-alkylation is thermodynamically favored (stronger C=O bond in product).
O-alkylation destroys the amide resonance but restores aromaticity.
Solution: Hard-Soft Acid-Base (HSAB) Theory
To force O-alkylation , you must use "Hard" conditions or specific silver salts.
Protocol A: The Silver Bullet (Ag-Mediated)
Reagents: Ag₂CO₃ (1.1 equiv), MeI (excess), Benzene or Toluene (non-polar).
) coordinates avidly to the Nitrogen lone pair (Soft-Soft interaction) and the iodide leaving group, blocking the N-site and forcing the methyl group to attack the Oxygen.
Outcome: >95% O-Selectivity.
Protocol B: The Mitsunobu Reaction
Reagents: MeOH, PPh₃, DIAD/DEAD.
Mechanism:[1][3][4][6][7] Activates the methanol oxygen, making it a leaving group. The pyridone oxygen attacks the phosphorus-activated alcohol.
Note: Excellent for O-selectivity but atom-uneconomical for simple methylation.
Visualizing the Workflow
Decision Logic: Selecting the Right Methodology
Caption: Figure 1. Strategic decision tree for selecting the optimal synthetic route based on substrate electronic properties.
Frequently Asked Questions (FAQ)
Q1: My product (2-methoxypyridine) disappears during acid workup. What is happening?
Answer: Methoxypyridines are essentially vinyl ethers hidden in an aromatic ring. Strong aqueous acid (HCl, H₂SO₄) can protonate the nitrogen, activating the system for hydrolysis, which cleaves the methyl ether back to the pyridone (demethylation).
Fix: Maintain pH > 5 during workup. Use saturated NH₄Cl or phosphate buffer instead of 1M HCl. If amine salt formation is required, use anhydrous HCl in ether/dioxane.
Q2: Can I use cheaper ligands than RockPhos for Pd-catalysis?
Answer: You can try XPhos or SPhos, but yields often drop for ortho-substituted pyridines due to N-binding. If cost is a major driver, switch to the Copper/BHMPO system (Module 1, Protocol B) or attempt to convert your chloride to a fluoride (using KF/18-crown-6) and proceed via
.
Q3: How do I separate N-methyl and O-methyl isomers if I get a mixture?
Answer:
Polarity: N-methyl pyridones are significantly more polar (amide-like) than O-methoxy pyridines. They separate easily on silica gel (O-isomer elutes first in Hex/EtOAc).
Solubility: O-methoxy derivatives are often soluble in pentane/hexane; pyridones are not. Trituration with hexane can often extract the desired ether.
Maity, S., Guchhait, S., & Elsharif, A. M. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines.[6] The Journal of Organic Chemistry.
Liao, L.-Y., et al. (2012). A general method for the O-methylation of 2-pyridones. Tetrahedron Letters, 53(36), 4862-4864.
stability and storage conditions for 1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride
Executive Summary 1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride is a critical chiral building block, often utilized in the synthesis of kinase inhibitors and complex heterocycles. As a primary amine hydrochloride sal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride is a critical chiral building block, often utilized in the synthesis of kinase inhibitors and complex heterocycles. As a primary amine hydrochloride salt attached to an electron-rich pyridine ring, it presents specific stability challenges—primarily hygroscopicity and oxidative sensitivity .
This guide synthesizes field-proven handling protocols with chemical first principles to ensure the integrity of your starting material.
Part 1: The Golden Rules of Storage
To maintain purity >98% over extended periods, adherence to these three environmental controls is non-negotiable.
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Long-term) 2-8°C (Active use < 1 week)
Low temperature kinetically inhibits oxidation of the methoxy group and prevents thermal degradation of the amine salt.
Atmosphere
Inert (Argon or Nitrogen)
Primary amines react with atmospheric CO₂ to form carbamates. The pyridine ring is susceptible to N-oxide formation under O₂.
Humidity
Desiccated (<10% RH)
Critical: Hydrochloride salts of pyridines are extremely hygroscopic. Moisture absorption leads to hydrolysis and "gumming," making weighing impossible.
Light
Amber Vials / Foil Wrapped
Pyridine derivatives can undergo photo-induced electron transfer or ring-opening reactions under UV/Vis exposure.
Part 2: Troubleshooting & FAQs
Issue 1: Physical State Change (Hygroscopicity)
Q: "I received the compound as a white powder, but after opening the vial a few times, it has turned into a sticky, yellow gum. Is it degraded?"
A: Not necessarily degraded, but certainly compromised.
Diagnosis: This is classic deliquescence . The HCl salt has absorbed atmospheric water, lowering the glass transition temperature of the solid.
Immediate Action: Do NOT heat the gum to dry it (this accelerates oxidation).
Recovery Protocol:
Dissolve the gum in a minimum amount of anhydrous Methanol.
Precipitate by adding 10 volumes of cold, anhydrous Diethyl Ether or MTBE.
Filter rapidly under Argon.
Dry in a vacuum desiccator over P₂O₅ for 24 hours.
Issue 2: Solvent Compatibility (Schiff Base Formation)
Q: "Can I make a stock solution in Acetone or MEK to keep in the freezer?"
A:ABSOLUTELY NOT.
The Chemistry: Your compound contains a primary amine .[1] Primary amines react with ketones (like acetone) and aldehydes to form imines (Schiff bases) , releasing water.[2] This reaction is reversible but will consume your starting material and introduce impurities (M+40 peaks in LCMS).
Correct Solvents:
Recommended: DMSO (anhydrous), DMF, Methanol (for short term).
Forbidden: Acetone, Acetaldehyde, Chloroform (unless stabilized with amylene; acid in chloroform can cause salt exchange).
Issue 3: Unexpected LCMS Peaks
Q: "I see a small impurity peak at M+16 and another at M+44. What are these?"
A: These are signature degradation markers.
M+16 (Oxidation): Likely formation of the Pyridine N-Oxide . This occurs if the compound is stored in air/light.
M+44 (Carbamate): Reaction of the primary amine with atmospheric CO₂.
Prevention: These peaks confirm a breach in your inert atmosphere storage chain. Purge all headspace with Argon before resealing vials.
Part 3: Visualized Workflows
Diagram 1: Storage Decision Tree
Use this workflow to determine the correct handling path upon receipt of the compound.
Caption: Decision matrix for handling incoming shipments and selecting storage conditions based on physical state and usage timeline.
Diagram 2: Chemical Degradation Logic
Understanding the "Why" behind the storage rules.
Caption: Mechanistic pathways showing how environmental exposure leads to specific chemical degradation products.
Setup: Place the open vial of sticky compound into the desiccator. Ensure the desiccant is fresh (blue for silica, white powder for P₂O₅).
Process: Apply vacuum (<10 mbar) slowly to prevent "bumping" of the powder.
Duration: Leave under static vacuum for 12–24 hours.
Verification: The solid should return to a free-flowing powder. If it remains a gum, recrystallization (Protocol B) may be required.
Protocol B: Stock Solution Preparation
Standardizing concentration for biological assays.
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.
Concentration: Prepare a 10 mM or 100 mM stock.
Calculation: MW of HCl salt ≈ 188.65 g/mol (Verify specific batch MW as hydration varies).
Example: Dissolve 1.88 mg in 1 mL DMSO for 10 mM.
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Shelf Life: 6 months at -20°C. Check LCMS for purity before critical assays.
References
PubChem. 2-Methoxypyridine Compound Summary. (Chemical stability of the methoxypyridine core). Available at: [Link]
International Journal of Food and Medicines Research. Schiff's Bases Revisited: Advances in Synthesis. (Mechanism of primary amine/ketone incompatibility). Available at: [Link]
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I understand that purifying chiral amine hydrochloride salts is rarely as simple as "cool and filter." These salts are the backbone of modern pharmaceutical synthesis, yet they present unique thermodynamic challenges: they form hydrates, they "oil out" (Liquid-Liquid Phase Separation), and their optical purity (ee) often stalls at 95% despite repeated crystallization.
This guide is not a textbook; it is a troubleshooting engine designed to resolve your specific experimental bottlenecks.
Module 1: The Art of Solvent Selection
Issue: Standard solvents (EtOAc, Hexanes) are failing. The salt is either insoluble or too soluble.[1][2]
The Science:
Amine HCl salts are ionic lattices with high lattice energy. Unlike neutral organic molecules, they require high-dielectric solvents (Alcohols, Water, DMSO) to break the lattice, but these solvents often hold the salt too tightly upon cooling. The key is manipulating the dielectric constant (
) of the medium to modulate solubility.
Protocol: The "Dielectric Tuning" Screen
Do not guess. Follow this logic to select the optimal solvent system.
Figure 1: Decision matrix for selecting single or binary solvent systems for ionic salts.
Pro-Tips:
The "Golden" Pair: Isopropanol (IPA) and Methyl tert-butyl ether (MTBE) is the most robust system for amine salts. IPA dissolves the salt; MTBE acts as the antisolvent but—crucially—does not cause immediate precipitation like hexanes often do.
Avoid "Wet" Ethers: If using Diethyl Ether as an antisolvent, ensure it is anhydrous. Trace water in ether will dissolve your salt, leading to a biphasic gum.
Module 2: Troubleshooting "Oiling Out"
Issue: Upon cooling, the product separates as a sticky oil or gum instead of crystals.
The Science:
"Oiling out" is Liquid-Liquid Phase Separation (LLPS).[1][3][4] It occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when impurities lower the melting point of your salt below the temperature of the solution. The oil is a "super-solvent" for impurities, trapping them and preventing purification.
Corrective Workflow:
Stop Cooling: If you see oil droplets, re-heat the mixture immediately until the solution is clear.
The "Cloud Point" Seed:
Cool the clear solution very slowly until the first sign of turbidity (cloud point).
Crucial Step: Add pure seed crystals at this exact moment.
Hold the temperature constant (isothermal hold) for 30-60 minutes to allow the seeds to grow before further cooling.
The "Temperature Cycling" Method:
If oil persists, cycle the temperature between
(where oil forms) and (where it dissolves). This oscillation promotes the dissolution of the amorphous oil and the growth of the thermodynamically stable crystal lattice (Ostwald Ripening).
Figure 2: Thermodynamic rescue path from an oiled-out state to a crystalline state.
Module 3: Upgrading Enantiomeric Excess (ee)
Issue: My ee is stuck at 90-95%. Recrystallization isn't helping.
The Science:
You are likely fighting the Eutectic Composition . Most chiral salts behave as Racemic Compounds (where the R:S crystal lattice is more stable than pure R or S).
Klussman's Rule:
If your initial ee (
) is higher than the eutectic ee (), recrystallization will yield the pure enantiomer as the solid.
If
, recrystallization will yield the racemate as the solid, leaving the enriched enantiomer in the mother liquor.
Diagnostic Protocol:
Before recrystallizing the whole batch, determine if you need to collect the solid or the filtrate.
Technique
When to Use
Mechanism
Recrystallization
When (typically >85-90%)
The pure enantiomer crystallizes; impurities/racemate stay in solution.
Trituration
When is moderate (70-90%)
Dissolves surface impurities and the more soluble racemate, leaving the pure crystal lattice intact.
Salt Switching
When is stalled
Changing the counter-ion (e.g., HCl Tartrate) changes the phase diagram and eutectic point completely.
Scenario B: Solid is 50% ee (Racemate), Filtrate is 98% ee. Do not throw away the filtrate! In this case, your salt forms a stable racemate. Evaporate the filtrate to recover your product.
Figure 3: Logic flow for determining product location based on eutectic behavior.
Module 4: Handling Hygroscopic Salts
Issue: The salt turns to goo on the filter paper or gains weight rapidly.
The Science:
Chiral amine HCl salts are often hygroscopic because the chloride ion can coordinate with atmospheric water.
Protocols:
The "Schlenk" Filtration: Never filter hygroscopic salts on an open Buchner funnel. Use a Schlenk frit under a positive pressure of Nitrogen or Argon.
Solvent Wash: Wash the filter cake with anhydrous
(Diethyl Ether) or Pentane immediately after filtration to displace high-boiling alcohols or water.
Drying: Dry in a vacuum oven at 40°C with a
(Phosphorus Pentoxide) trap. The actively scavenges moisture that the vacuum pump might miss.
References
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection and crystallization kinetics).
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (The definitive text on Klussman's rule and eutectic behavior).
Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383. (Source for seeding protocols and oiling out).
Viedma, C. (2005). "Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling." Physical Review Letters, 94, 065504. (Advanced mechanisms for enantiomeric enrichment).
Technical Support Center: Formulation & Delivery of 1-(2-Methoxypyridin-4-yl)ethanamine
This guide is structured as a dynamic Technical Support Center designed for the specific physicochemical properties of 1-(2-Methoxypyridin-4-yl)ethanamine . Case ID: PROTOCOL-1060807 Status: Active Analyst: Senior Applic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a dynamic Technical Support Center designed for the specific physicochemical properties of 1-(2-Methoxypyridin-4-yl)ethanamine .
Case ID: PROTOCOL-1060807
Status: Active
Analyst: Senior Application Scientist
Subject: Solubility Optimization for In Vivo Administration (Mice/Rats)
Compound Profile & Solubility Logic
Before attempting formulation, you must identify the solid-state form of your batch. The solubility strategy relies entirely on whether you possess the Free Base or the Salt .
Feature
Free Base
Salt Form (e.g., HCl, Dihydrochloride)
Physical State
Viscous oil or low-melting solid
Crystalline solid
Water Solubility
Low / Insoluble (Lipophilic)
High (Hydrophilic)
Organic Solubility
High (DMSO, Ethanol, Chloroform)
Low (DMSO is okay; Ethanol is poor)
Primary Challenge
Requires co-solvents or acidification to dissolve in aqueous media.
Dissolves easily but yields a highly acidic solution (pH < 4) that causes tissue necrosis if unbuffered.
Mechanistic Insight:
This molecule contains a primary aliphatic amine on the ethyl side chain and a pyridine nitrogen .
The aliphatic amine is highly basic (pKa ~9.5–10.0).
The pyridine nitrogen is less basic due to the electron-donating methoxy group, but still relevant.
Key Strategy: To dissolve the free base in water, you must protonate the amine (convert it to a salt in situ) or use a hydrophobic carrier (Cyclodextrin).
Decision Matrix: Vehicle Selection
Use the following logic flow to select the safest vehicle for your specific route of administration.
Figure 1: Decision tree for vehicle selection based on compound form and administration route.
Step-by-Step Protocols
Protocol A: The "Buffered Salt" Method (For HCl Salts)
Best for: IV, IP, SC administration. Minimizes solvent toxicity.
The Issue: Dissolving the HCl salt directly in Saline often results in a pH of 3–4. Injecting this causes pain and precipitation upon contact with physiological pH (7.4).
The Fix: You must buffer the solution after dissolution.
Weigh the required amount of compound (e.g., 10 mg).
Dissolve in 50% of the final volume using Saline (0.9% NaCl) . Vortex until clear.
Dissolve compound completely in 100% DMSO (Volume = 5% of total).
Example: For 10 mL total, use 0.5 mL DMSO.
AddPEG300 (Volume = 40% of total) and vortex.
AddTween 80 (Volume = 5% of total) and vortex.
Slowly Add warm Saline (50% of total) while vortexing vigorously.
Critical: Adding saline too fast can shock the compound out of solution.
Protocol D: The "Gold Standard" (HP-β-CD)
Best for: High-dose IV/IP studies where solvent toxicity (DMSO) must be avoided.
Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
Prepare Vehicle: Dissolve 20g HP-β-CD in 100 mL distilled water. Filter sterilize.[1]
Add Compound: Add the Free Base or Salt to the vehicle.
Sonicate: Sonicate at 40°C for 20–30 minutes. The cyclodextrin encapsulates the lipophilic pyridine, rendering it water-soluble.
Adjust pH: If using the salt, adjust pH to 6–7.
Troubleshooting & FAQs
Q: The solution precipitates immediately upon injection or dilution with PBS.A: This is "Salting Out."
Cause: The ionic strength of PBS (salts) reduces the solubility of the free base, or the pH shift (7.4) deprotonates the amine, causing it to revert to its insoluble oil form.
Solution: Switch to Protocol D (Cyclodextrin) . Cyclodextrins protect the drug from pH shocks and ionic strength effects. Alternatively, lower the pH of your vehicle slightly to 6.0 (if tolerated).
Q: My mice are showing immediate distress (writhing, dyspnea) after IV injection.A: This is likely Solvent Toxicity or pH Shock , not drug toxicity.
Check DMSO: Did you exceed 5% v/v for IV? (Max IV bolus for a mouse is ~2 mL/kg. At 10% DMSO, this can cause hemolysis).
Check pH: Injecting a solution with pH < 4 or > 9 causes severe vein irritation.
Remedy: Use Protocol A or B to remove organics, and ensure pH is > 5.5.
Q: Can I use Ethanol instead of DMSO?A: For in vivo use, Ethanol is generally less tolerated than DMSO/PEG.
Mice are sensitive to ethanol (CNS effects). Limit ethanol to < 5% of total volume. PEG400 is a safer co-solvent.
Q: What is the maximum concentration I can achieve?A:
Aqueous (pH 7): Likely < 1 mg/mL (Free Base).
Aqueous (pH 5): > 10 mg/mL (Salt form).
20% HP-β-CD: Typically supports 5–20 mg/mL.
Solvent Safety Limits (Mouse)
Adhere to these limits to ensure observed effects are due to the drug, not the vehicle.
Solvent
IV Max (Bolus)
IP Max
PO (Oral) Max
Toxicity Signs
DMSO
5% (v/v)
10% (v/v)
10–20% (v/v)
Hemolysis, bradycardia
PEG 400
20% (v/v)
50% (v/v)
100% (pure)
Nephrotoxicity (chronic)
Tween 80
1% (v/v)
2–5% (v/v)
5–10% (v/v)
Histamine release (anaphylactoid)
Ethanol
5% (v/v)
10% (v/v)
20% (v/v)
Ataxia, sedation
References
National Institutes of Health (NIH) / PubChem. (2025). Compound Summary: (4-Methoxypyridin-2-yl)methanamine (Isomer Analog). Retrieved from
Washington State University IACUC. (2026).[1] Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents.[1] Retrieved from
Journal of Pharmaceutical Sciences. (2014). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits.[2] Xenobiotica, 44:235–241.[2] Retrieved from
MDPI Pharmaceutics. (2022). Formulation of Multicomponent Inclusion Complex of Cyclodextrin... to Enhance Solubility. Retrieved from
A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Methoxypyridine Inhibitors
For researchers in the vanguard of drug discovery, synthesizing a novel inhibitor is a moment of triumph. However, this is merely the first step on a long and rigorous path.
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in the vanguard of drug discovery, synthesizing a novel inhibitor is a moment of triumph. However, this is merely the first step on a long and rigorous path. A critical, and often challenging, subsequent step is to unequivocally demonstrate that your compound engages its intended target within the complex milieu of a living cell. This guide provides a comparative analysis of key methodologies for confirming the target engagement of novel methoxypyridine inhibitors, which frequently target protein kinases. As a senior application scientist, my focus is not just on the "how" but the "why"—providing the causal logic behind experimental choices to ensure your results are robust, reproducible, and trustworthy.
The Principle of Target Engagement: Beyond Biochemical Potency
It is a foundational concept in drug development that a compound's activity in a cell-free biochemical assay does not always translate to on-target activity within a cellular environment.[1][2] Cellular factors such as membrane permeability, intracellular ATP concentrations (for kinase inhibitors), and protein-protein interactions can drastically alter a compound's efficacy. Therefore, confirming target engagement in a physiologically relevant context is an essential step to validate your molecule's mechanism of action and build confidence for further development.[2][3]
This guide compares four orthogonal methods to build a comprehensive evidence package for your methoxypyridine inhibitor:
Cellular Thermal Shift Assay (CETSA®): A biophysical method measuring direct binding to endogenous proteins.
NanoBRET™ Target Engagement Assay: A quantitative, live-cell bioluminescence-based method.
Western Blotting for Downstream Signaling: An indirect but functional measure of target modulation.
Co-Immunoprecipitation (Co-IP): A technique to assess the inhibitor's effect on protein-protein interactions.
Cellular Thermal Shift Assay (CETSA®): Direct Evidence Without Labels
CETSA is a powerful biophysical technique that provides direct evidence of target engagement by leveraging the principle that ligand binding increases the thermal stability of the target protein.[4][5] Unbound proteins denature and aggregate upon heating, while inhibitor-bound proteins remain soluble.[4] This method is invaluable as it allows for the assessment of target binding to endogenous proteins in their native cellular environment without requiring any modification to the compound or the target.[1][5]
The most common CETSA format for quantifying inhibitor potency is the isothermal dose-response fingerprint (ITDRF), where cells are treated with varying inhibitor concentrations and then heated to a single, optimized temperature.
Cell Culture & Treatment: Seed a suitable cell line expressing the target kinase in 10 cm dishes. Once confluent, treat cells with a serial dilution of your methoxypyridine inhibitor (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
Cell Harvesting: Wash cells twice with ice-cold PBS, then scrape and resuspend them in PBS containing protease and phosphatase inhibitors.
Heat Shock: Aliquot the cell suspension for each condition into PCR tubes. Heat the samples at a pre-optimized temperature (a temperature that causes significant, but not complete, protein denaturation in the vehicle control) for 3 minutes in a thermal cycler.[4] Include a non-heated control.
Cell Lysis: Immediately cool samples on ice, then lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
Protein Extraction: Separate the soluble fraction (containing stabilized protein) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
Quantification & Analysis:
Carefully collect the supernatant (soluble fraction).
Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.[4]
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a validated antibody against the target protein.
Perform densitometry on the resulting bands and plot the normalized signal against the inhibitor concentration to determine the EC50 of target engagement.
Data Summary & Comparison
Parameter
Cellular Thermal Shift Assay (CETSA)
Principle
Ligand binding increases protein thermal stability.
Throughput
Low to medium (can be increased with high-throughput detection methods).[1]
Requires target-specific antibody; optimization of heating temperature is critical; not all targets show a thermal shift.
Trustworthiness
The dose-dependent stabilization provides a self-validating system. Non-heated and vehicle controls are essential.
NanoBRET™ Target Engagement Assay: Quantitative Insights in Live Cells
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding at a target protein within intact, living cells.[7] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer between a target protein fused to NanoLuc® Luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the target (the acceptor).[8] A test compound that binds the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[9]
Mechanism of Action: Competitive Displacement
This technology provides a highly sensitive and quantitative measure of intracellular affinity.[10]
Caption: Principle of the NanoBRET™ Target Engagement assay.
Protocol: NanoBRET™ Intracellular Kinase Assay
Cell Transfection: Transfect HEK293 cells with a plasmid DNA vector encoding the target kinase fused to NanoLuc® luciferase. Culture for 18-24 hours to allow for protein expression.[11]
Cell Seeding: Harvest the transfected cells and resuspend them in Opti-MEM™ medium. Dispense the cell suspension into a white, 384-well assay plate.
Compound & Tracer Addition:
Prepare a serial dilution of the methoxypyridine inhibitor.
Add the inhibitor to the assay plate, followed immediately by the addition of the specific NanoBRET™ fluorescent tracer at a pre-optimized concentration.[11] Include "no tracer" and "no inhibitor" controls.
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.[11]
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Immediately read the plate on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.[11]
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
Data Summary & Comparison
Parameter
NanoBRET™ Target Engagement Assay
Principle
Competitive displacement of a fluorescent tracer from a NanoLuc-tagged target protein.[8]
Throughput
High (384-well format compatible).
Data Type
Direct, quantitative (IC50, Kᵢ), live-cell data. Can also measure residence time.[8]
Pros
Highly sensitive and quantitative; live-cell measurement; high-throughput format.[9]
Cons
Requires genetic modification (overexpression of fusion protein); requires a specific fluorescent tracer for the target.[12]
Trustworthiness
The competitive binding format is inherently robust. Use of an inactive structural analog of the inhibitor as a negative control further strengthens the data.
Western Blotting for Downstream Signaling: A Functional Readout
Confirming that an inhibitor binds its target is one piece of the puzzle; demonstrating that this binding leads to the desired functional consequence is another. For kinase inhibitors, target engagement should result in decreased phosphorylation of downstream substrates.[13] A Western blot for a key phospho-substrate provides indirect, yet powerful, functional evidence of target engagement.[14]
Signaling Pathway and Experimental Logic
This method validates that the inhibitor is not only entering the cell and binding its target but is also potent enough to modulate its catalytic activity and impact the relevant signaling cascade.
Caption: Inhibition of a kinase signaling pathway.
Protocol: Phospho-Protein Western Blot
Cell Treatment & Lysis: Culture cells to 70-80% confluency. Starve cells (if necessary to reduce basal signaling) and then stimulate with an appropriate agonist to activate the pathway. Treat with a dose-response of your methoxypyridine inhibitor for a defined period. Immediately lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine protein concentration for all lysates using a BCA assay to ensure equal loading.
SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
Antibody Incubation:
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT Ser473).
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
Stripping and Re-probing (Trustworthiness Step):
After imaging, strip the membrane of antibodies.
Re-probe the same membrane with an antibody for the total protein of the downstream substrate (e.g., anti-total-AKT). This is a critical control to ensure that the observed decrease in the phospho-signal is not due to a decrease in the total amount of the substrate protein.
Finally, re-probe for a loading control like GAPDH or β-actin to confirm equal protein loading across all lanes.
Data Summary & Comparison
Parameter
Western Blotting for Downstream Signaling
Principle
Measures the functional consequence (inhibition of substrate phosphorylation) of target engagement.
Indirect evidence (effect could be from off-targets); heavily dependent on antibody specificity and validation.[15][16]
Trustworthiness
High, if and only if proper controls are used. This includes validating primary antibodies with knockout/knockdown models,[17] analyzing both phospho- and total substrate levels, and using a reliable loading control.
Co-Immunoprecipitation (Co-IP): Probing Protein Complexes
Co-IP is a technique used to study protein-protein interactions.[18] In the context of target engagement, it can be adapted to show that an inhibitor disrupts a critical interaction between your target kinase and its binding partner or substrate. This provides strong functional evidence that the inhibitor is engaging the target in a way that alters its biological complex.
Experimental Workflow: Co-IP
The workflow involves using a specific antibody to pull down the target protein from a cell lysate, along with any proteins that are bound to it.[19]
Comparative Guide: In Vitro Cytotoxicity Screening of 2-Methoxypyridine-3-Carbonitrile Derivatives
Executive Summary This technical guide evaluates the in vitro cytotoxic performance of 2-methoxypyridine-3-carbonitrile derivatives , a class of synthetic scaffolds gaining traction as potent antiproliferative agents.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the in vitro cytotoxic performance of 2-methoxypyridine-3-carbonitrile derivatives , a class of synthetic scaffolds gaining traction as potent antiproliferative agents.[1][2] Unlike traditional pyridones, the inclusion of the 2-methoxy and 3-carbonitrile functionalities enhances lipophilicity and hydrogen-bonding capacity, facilitating superior interaction with targets such as PIM-1 kinase and tubulin.
Key Finding: Selected derivatives (specifically 4-aryl-substituted analogs) demonstrate IC50 values in the low micromolar range (1–5 µM), comparable to standard chemotherapeutics like 5-Fluorouracil (5-FU) and Doxorubicin, but with significantly higher selectivity indices (SI) for cancer cells over normal fibroblasts.
Structural Rationale & Mechanism[3][4]
The 2-methoxypyridine-3-carbonitrile scaffold is not merely a structural spacer; it is a pharmacophore designed for multi-target modulation.
The Carbonitrile (-CN) Group: Acts as a hydrogen bond acceptor, critical for binding to the hinge region of kinase enzymes (e.g., PIM-1, CDK2).
The Methoxy (-OCH3) Group: Increases lipophilicity compared to the oxo- form, improving membrane permeability.
The 4-Aryl Substituent: Dictates specificity.[1] Electron-withdrawing groups (e.g., -Cl, -Br, -NO2) at this position have been shown to drastically lower IC50 values by stabilizing the drug-receptor complex.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed signaling pathway where these derivatives induce apoptosis via cell cycle arrest.
Figure 1: Proposed mechanism of action showing the progression from cellular entry to apoptotic execution via target inhibition.
Comparative Performance Analysis
To provide an objective assessment, we compare the "Product" (High-performing 2-methoxypyridine-3-carbonitrile derivatives, specifically the 4-aryl series described by Al-Refai et al.) against "Alternatives" (Standard Clinical Agents).
Table 1: IC50 Comparison (µM) Across Human Cancer Cell Lines[5][6]
Compound Class
Specific Agent
HepG2 (Liver)
MCF-7 (Breast)
HCT-116 (Colon)
Selectivity Index (SI)*
Product (Derivative)
Compound 5i (3-Br-4-OMe)
1.2 ± 0.1
2.1 ± 0.2
1.8 ± 0.1
> 50
Product (Derivative)
Compound 5d (4-Br)
3.5 ± 0.3
4.2 ± 0.4
3.9 ± 0.2
> 20
Alternative (Std)
Doxorubicin
4.5 ± 0.3
0.8 ± 0.1
1.2 ± 0.2
< 5 (High Toxicity)
Alternative (Std)
5-Fluorouracil (5-FU)
18.2 ± 1.5
22.4 ± 2.1
15.6 ± 1.8
Moderate
*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). Higher is better.
Critical Evaluation
Potency: The halogenated derivatives (Compound 5i) outperform 5-FU significantly and rival Doxorubicin in HepG2 cell lines.
Safety Profile: A major advantage of the 2-methoxypyridine scaffold is the reduced cytotoxicity toward normal fibroblast cells compared to Doxorubicin, which is known for cardiotoxicity.
Solubility: While Doxorubicin is water-soluble (as a salt), these derivatives often require DMSO for solubilization, which is a consideration for formulation but acceptable for in vitro screening.
Experimental Workflow: Synthesis to Screening
Reliable data depends on a self-validating workflow. The synthesis utilizes a cyclocondensation reaction, followed by rigorous purification before biological testing.
Figure 2: Integrated workflow from chemical synthesis to biological data extraction.
Calculate IC50 using non-linear regression (Log(inhibitor) vs. response) in GraphPad Prism or similar software.
References
Al-Refai, M., et al. (2019). "The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles."[2] Molecules, 24(22), 4072.[2]
El-Gohary, N. M., & Shaaban, M. I. (2018). "Synthesis, antimicrobial, antiquorum-sensing, antitumor and cytotoxic activities of new series of nicotinonitrile-coumarin hybrids." European Journal of Medicinal Chemistry, 151, 451-461.
Abdel-Latif, E., et al. (2018). "Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity."[4] Current Research in Bioorganic & Organic Chemistry.
Kudale, A.S., et al. (2020). "Synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors." BMC Chemistry, 14, 56.